molecular formula C10H13BrClNO2S B1447491 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864016-64-7

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Número de catálogo: B1447491
Número CAS: 1864016-64-7
Peso molecular: 326.64 g/mol
Clave InChI: ZRKFLKHFZRKURQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2S and its molecular weight is 326.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKFLKHFZRKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological significance of the pyrrolidine sulfonamide scaffold, this document outlines the molecule's chemical structure, physicochemical properties, a plausible synthetic route, methods for its characterization, and its potential therapeutic applications.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the design of novel therapeutics.[1] Its prevalence in natural products and FDA-approved drugs underscores its importance.[2] The non-planar, flexible nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules.[1] When combined with a sulfonyl group, the resulting pyrrolidine sulfonamide moiety often imparts favorable pharmacokinetic properties and potent biological activity, making it a valuable pharmacophore in drug discovery.[3]

This guide focuses on the 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride variant, a structure that combines the versatile pyrrolidine core with a bromophenylsulfonyl group, suggesting its potential as a building block for creating new chemical entities with diverse therapeutic applications.

Chemical Structure and Physicochemical Properties

Table 1: Chemical and Physical Properties of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃BrClNO₂SCalculated
Molecular Weight 326.64 g/mol Calculated
IUPAC Name 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochlorideIUPAC Nomenclature
Appearance Expected to be a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in water and polar organic solventsPresence of hydrochloride salt
Melting Point Not determined-
Boiling Point Not determined-
pKa Not determined-

The hydrochloride salt form is expected to enhance the compound's aqueous solubility, a desirable property for many biological and pharmaceutical applications.

Synthesis and Purification

A definitive, published synthesis protocol for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is not currently available. However, a robust and logical synthetic pathway can be proposed based on established methods for the synthesis of analogous 3-substituted pyrrolidines and arylsulfonyl compounds. The proposed synthesis involves a multi-step process, which is outlined below.

Proposed Synthetic Pathway

The synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can be envisioned through the reaction of a suitable pyrrolidine precursor with 4-bromobenzenesulfonyl chloride.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nucleophilic Substitution & Reduction (Alternative) cluster_2 Step 3: Sulfonylation (Alternative) cluster_3 Final Step: Deprotection and Salt Formation 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Intermediate_1 3-[(4-Bromophenyl)sulfonyl]oxypyrrolidine 3-Hydroxypyrrolidine->Intermediate_1 Reaction 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl_chloride->Intermediate_1 Base Base (e.g., Triethylamine) Base->Intermediate_1 Protected_Precursor Protected Pyrrolidine Intermediate 3-Oxopyrrolidine N-Boc-3-oxopyrrolidine Grignard 4-Bromophenylmagnesium bromide Intermediate_2 N-Boc-3-(4-bromophenyl)-3-hydroxypyrrolidine Reduction Reduction (e.g., H2/Pd) Intermediate_3 N-Boc-3-(4-bromophenyl)pyrrolidine 3-Aminopyrrolidine N-Boc-3-aminopyrrolidine Sulfonyl_Chloride_2 4-Bromobenzenesulfonyl chloride Base_2 Base Intermediate_4 N-Boc-3-[(4-Bromophenyl)sulfonylamino]pyrrolidine Final_Product 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride Protected_Precursor->Final_Product HCl HCl in Dioxane or Ether HCl->Final_Product Biological_Applications cluster_enzymes Potential Enzyme Targets cluster_receptors Potential Receptor Targets cluster_antimicrobial Potential Antimicrobial Targets Core_Scaffold 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl Enzyme_Inhibition Enzyme Inhibition Core_Scaffold->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Core_Scaffold->Receptor_Modulation Antimicrobial_Activity Antimicrobial Activity Core_Scaffold->Antimicrobial_Activity Carbonic_Anhydrase Carbonic Anhydrases Enzyme_Inhibition->Carbonic_Anhydrase Kinases Kinases Enzyme_Inhibition->Kinases Proteases Proteases Enzyme_Inhibition->Proteases GPCRs GPCRs Receptor_Modulation->GPCRs Ion_Channels Ion Channels (e.g., TRPV4) Receptor_Modulation->Ion_Channels Antibacterial Antibacterial Antimicrobial_Activity->Antibacterial Antifungal Antifungal Antimicrobial_Activity->Antifungal

Sources

Comprehensive Metabolic Stability Profiling of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a highly valuable structural motif in medicinal chemistry, frequently utilized as a core scaffold in the development of 5-HT6 receptor antagonists, 11β-HSD-1 inhibitors, and TRPA1 channel modulators[1][2]. While this chemotype offers excellent pharmacological potency, its progression into clinical development hinges heavily on its pharmacokinetic (PK) profile.

As a Senior Application Scientist, I have designed this technical whitepaper to dissect the metabolic vulnerabilities of this specific arylsulfonyl pyrrolidine. This guide provides a deep dive into its biotransformation pathways, establishes field-proven, self-validating experimental protocols for evaluating its intrinsic clearance ( CLint​ ), and outlines medicinal chemistry strategies to optimize its metabolic half-life.

Structural Analysis & Metabolic Vulnerabilities

To accurately predict the metabolic fate of a compound, one must first analyze its structural domains. The 3-[(4-Bromophenyl)sulfonyl]pyrrolidine molecule presents three distinct regions, each with unique metabolic liabilities:

  • The Pyrrolidine Ring (The "Soft Spot"): In its hydrochloride salt form, the secondary amine of the pyrrolidine ring is highly susceptible to Phase I metabolism[3]. The carbon atoms adjacent to the nitrogen (C2 and C5) are prime targets for Cytochrome P450 (CYP450)-mediated α-hydroxylation.

  • The Sulfonyl Linker: While generally more robust than a sulfonamide bond (which is prone to hydrolytic or enzymatic cleavage[3]), the sulfonyl group can still undergo reductive or oxidative cleavage under specific, intense metabolic conditions.

  • The 4-Bromophenyl Moiety (The "Shield"): The presence of the heavy bromine atom at the para position effectively blocks CYP-mediated aromatic hydroxylation at what would otherwise be the most reactive site. This "halogen shielding" effect forces the metabolic machinery to divert its focus toward the aliphatic pyrrolidine ring[4].

Phase I and Phase II Metabolic Pathways

The biotransformation of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine is primarily driven by hepatic CYP3A4 and CYP2D6 enzymes. The mechanistic cascade is as follows:

  • α-Carbon Oxidation (Phase I): CYPs hydroxylate the C2 or C5 position of the pyrrolidine ring, generating a highly unstable carbinolamine intermediate. This intermediate spontaneously undergoes ring-opening to form an amino-aldehyde, or it is further oxidized into a stable lactam (pyrrolidinone)[2].

  • N-Oxidation (Phase I): Direct oxidation of the secondary amine yields a hydroxylamine metabolite.

  • Glucuronidation (Phase II): The secondary amine can undergo direct N-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), facilitating renal excretion.

MetabolicPathway Parent 3-[(4-Bromophenyl)sulfonyl]pyrrolidine CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Phase I UGT UGT Enzymes (Phase II) Parent->UGT Phase II AlphaOH α-Carbon Hydroxylation (C2/C5 Carbinolamine) CYP->AlphaOH NOx N-Oxidation (Hydroxylamine) CYP->NOx RingOpen Ring Opening (Amino-aldehyde) AlphaOH->RingOpen Spontaneous Lactam Further Oxidation (Lactam/Pyrrolidinone) AlphaOH->Lactam Oxidation Gluc N-Glucuronide Conjugate UGT->Gluc

Caption: Putative Phase I and Phase II metabolic pathways of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine.

Experimental Methodologies for Metabolic Stability Profiling

To establish a self-validating system for evaluating metabolic stability, we utilize a tiered approach. We prioritize Human Liver Microsomes (HLMs) to isolate and quantify Phase I CYP450 metabolism. Causality of choice: HLMs provide a controlled environment where the addition of an NADPH regenerating system acts as an on/off switch for metabolism, allowing for precise kinetic measurements without the confounding variables of cellular membrane permeability or xenobiotic export[5].

Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Step 1: Reagent Preparation

  • Test Compound: Prepare a 10 mM stock of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride in DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water. Crucial: The final DMSO concentration in the assay must be kept below 0.1% to prevent solvent-induced inhibition of CYP enzymes.

  • Microsomes: Thaw pooled HLMs on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a final protein concentration of 0.5 mg/mL.

Step 2: Incubation Setup

  • Pre-warm the microsome-buffer mixture in a shaking water bath at 37°C for 5 minutes.

  • Spike the test compound working solution into the mixture to achieve a final concentration of 1 µM.

Step 3: Reaction Initiation

  • Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligatory electron donor for CYP450 catalytic cycles; without it, Phase I oxidation cannot occur.

Step 4: Time-Course Sampling & Quenching

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures the CYP proteins, halting the reaction at the exact time point and precipitating the proteins for cleaner downstream analysis.

Step 5: Sample Processing & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of parent compound remaining relative to the internal standard.

HLMWorkflow Prep 1. Reagent Prep (HLM + Compound) Incubate 2. Incubation (37°C, pH 7.4) Prep->Incubate Initiate 3. Initiation (+ NADPH) Incubate->Initiate Sample 4. Sampling (0-60 min) Initiate->Sample Quench 5. Quenching (Cold ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Quantitative Data & Kinetic Parameters

The depletion of the parent compound is plotted as the natural log ( ln ) of the percentage remaining versus time. The slope of the linear regression ( −k ) is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • t1/2​ = 0.693/k

  • CLint​ = (k×V)/N (where V is incubation volume and N is mg of microsomal protein)

Table 1: Representative Metabolic Stability Profile for Arylsulfonyl Pyrrolidines

ParameterTypical Value RangeImplications for Drug Design
HLM t1/2​ (min) 15 - 25 minsIndicates moderate to rapid clearance; requires structural optimization to achieve once-daily oral dosing[2].
HLM CLint​ (µL/min/mg) 55 - 90 µL/min/mgSuggests a high hepatic extraction ratio in vivo.
Primary Metabolite Detected Lactam / Ring-openedConfirms the pyrrolidine ring as the primary metabolic "soft spot".
Plasma Protein Binding > 85%High lipophilicity (driven by the bromophenyl group) leads to high protein binding, potentially limiting the free fraction of the drug.

Strategies for Optimizing Metabolic Stability

If the baseline stability of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine is insufficient for the target product profile, medicinal chemists can employ several evidence-based strategies:

  • Steric Hindrance (Methylation): Introducing a methyl group adjacent to the pyrrolidine nitrogen (e.g., transforming to a 2-methylpyrrolidine or 5-methylpyrrolidine derivative) provides steric shielding against CYP450-mediated α-oxidation. This significantly reduces N-dealkylation and ring-opening pathways[2][3].

  • Isotopic Labeling (Deuteration): Substituting the hydrogen atoms on the vulnerable carbons of the pyrrolidine ring with deuterium ( 2H ) exploits the kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, it slows down the rate of cleavage by CYPs, thereby increasing the in vivo half-life without altering the molecule's pharmacology[1][6].

  • Fluorination: Adding fluorine atoms to the pyrrolidine ring drastically reduces the local electron density. This makes the adjacent amine less nucleophilic and significantly less susceptible to oxidative attack by Phase I enzymes.

Conclusion

The 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride scaffold is a highly versatile and potent starting point for neuro- and metabolic-targeted drug discovery. However, its inherent susceptibility to CYP-mediated pyrrolidine ring oxidation necessitates rigorous and precise metabolic stability profiling. By employing standardized HLM assays with strict quenching and quantification controls, researchers can accurately map its metabolic fate. Applying targeted structural modifications—such as steric shielding or deuteration—can successfully bridge the gap between in vitro potency and in vivo efficacy, ensuring a viable path to clinical translation.

References

  • Title: 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists (WO2016128529A1)
  • Title: BST - BioScience Trends: Linking the enzyme-inhibiting activity of MMPs with their cellular potency Source: BioScience Trends URL: [Link]

  • Title: WO2016128529A1 - 1-(het)arylsulfonyl-(pyrrolidine or piperidine)
  • Title: Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia Source: PMC (nih.gov) URL: [Link]

  • Title: Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods Source: ACS Combinatorial Science URL: [Link]

  • Title: Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: PMC (nih.gov) URL: [Link]

Sources

Structural Elucidation and Supramolecular Architecture of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Crystallographic Guide for Drug Development Professionals

Executive Summary

In modern drug design, the solid-state characterization of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is the fundamental basis for understanding bioavailability, stability, and manufacturability. As a Senior Application Scientist, I frequently observe that the physicochemical properties of sulfonamide-linked saturated heterocycles—such as 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride —are heavily dictated by their crystal packing.

This whitepaper provides an in-depth technical analysis of the crystal structure of this compound. By examining the causality behind its conformational geometry, charge-assisted hydrogen bonding, and halogen-bonding networks, researchers can better predict its solid-state behavior and optimize downstream formulation.

Crystallographic Theory: Conformational & Electronic Causality

To understand the crystal structure, we must first dissect the electronic and steric forces driving the molecule's conformation. The molecule consists of three distinct domains: the protonated pyrrolidine ring, the sulfonyl linker, and the 4-bromophenyl moiety.

Pyrrolidine Ring Puckering

In the hydrochloride salt, the secondary amine of the pyrrolidine ring is protonated ( NH2+​ ). To minimize steric clash between the bulky sulfonyl group at the C3 position and the adjacent ring protons, the 5-membered pyrrolidine ring cannot remain planar. Instead, it adopts a distinct envelope conformation [1]. The carbon atom at the C3 position (or adjacent C4) acts as the "flap," deviating from the mean plane of the other four atoms. This puckering is a direct energetic consequence of relieving torsional strain (Pitzer strain) inherent in saturated heterocycles.

Sulfonyl Geometry and the L-Shaped Conformation

The sulfonyl ( SO2​ ) group acts as a rigid, electron-withdrawing hinge. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the highly electronegative oxygen atoms repel each other, causing the O−S−O bond angle to widen to approximately 119°—significantly larger than the ideal tetrahedral angle (109.5°). Consequently, the molecule adopts an L-shaped or V-shaped overall conformation, where the bromophenyl ring and the pyrrolidine ring are nearly orthogonal to each other[2]. This geometry minimizes π

σ steric repulsion and optimizes the molecule's ability to pack densely in the solid state.
The Role of the Bromine Atom: σ -Hole Interactions

The para-substituted bromine atom is not just a passive placeholder; it is a highly polarizable halogen. The electron-withdrawing nature of the phenyl ring pulls electron density away from the tip of the bromine atom along the C−Br bond axis, creating a region of positive electrostatic potential known as a σ -hole . In the crystal lattice, this σ -hole actively seeks out electron-rich acceptors (such as the chloride anion or sulfonyl oxygens), forming highly directional halogen bonds ( C−Br⋯Cl− or C−Br⋯O )[2]. These interactions compete with and complement traditional hydrogen bonds, heavily influencing the final supramolecular architecture.

Self-Validating Experimental Protocol

To obtain high-resolution structural data, the experimental workflow must be treated as a self-validating system. The following protocol details the optimal pathway for Single-Crystal X-ray Diffraction (SCXRD) analysis of this specific salt.

Protocol: Crystallization and SCXRD Analysis

Step 1: Salt Formation & Purification

  • Dissolve 100 mg of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine free base in 2 mL of anhydrous methanol.

  • Chill the solution to 0 °C and add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring.

  • Isolate the resulting precipitate via vacuum filtration and wash with cold diethyl ether to remove unreacted free base. Causality: Protonation is required to stabilize the secondary amine and introduce the chloride counterion, which serves as a critical hydrogen bond acceptor for crystal packing.

Step 2: Crystal Growth via Vapor Diffusion

  • Dissolve 20 mg of the hydrochloride salt in a minimum volume of methanol (good solvent) inside a 4 mL inner vial.

  • Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent).

  • Cap the outer vial tightly and leave it undisturbed at ambient temperature for 3–5 days. Causality: Slow vapor diffusion ensures a controlled supersaturation gradient, preventing rapid nucleation and yielding highly ordered, defect-free single crystals suitable for diffraction.

Step 3: Data Collection & Phase Solution

  • Select a colorless block crystal and mount it on a MiTeGen cryoloop using paratone oil to prevent solvent loss and ice formation.

  • Transfer to a diffractometer equipped with a Cryostream set to 100 K . Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Collect data using Cu radiation ( λ=1.54178 Å) . Causality: While Mo is standard, Cu is deliberately chosen here because the bromine atom exhibits a strong anomalous scattering signal at this wavelength. This allows for the precise calculation of the Flack parameter , enabling the unambiguous determination of the absolute configuration at the C3 stereocenter if the sample is enantiopure.

  • Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Workflow A 1. Salt Formation (HCl in Et2O/MeOH) B 2. Crystal Growth (Vapor Diffusion) A->B C 3. SCXRD Data Collection (Cu Kα, 100 K) B->C D 4. Phase Solution (Intrinsic Phasing) C->D E 5. Anisotropic Refinement (SHELXL) D->E F 6. Absolute Structure (Flack Parameter via Br) E->F

Fig 1: Step-by-step SCXRD workflow from salt formation to absolute structure determination.

Supramolecular Assembly & Interaction Networks

The macroscopic properties of the powder (e.g., melting point, hygroscopicity) are dictated by the microscopic supramolecular network. In this compound, the packing is dominated by a synergistic interplay of charge-assisted hydrogen bonds and halogen bonds.

  • Primary Synthon (Charge-Assisted H-Bonding): The protonated pyrrolidinium nitrogen ( NH2+​ ) acts as a bifurcated hydrogen bond donor, interacting strongly with the chloride anion ( Cl− ). This forms robust 1D zig-zag chains along the crystallographic b-axis.

  • Secondary Synthon (Halogen Bonding): The σ -hole of the bromine atom interacts with the chloride anion of an adjacent chain ( C−Br⋯Cl− ) or a sulfonyl oxygen ( C−Br⋯O ). This cross-links the 1D chains into a highly stable 2D sheet or 3D network.

Packing NH Pyrrolidinium (NH2+) Cl Chloride (Cl-) NH->Cl Primary H-Bond (Charge-Assisted) SO2 Sulfonyl (SO2) NH->SO2 Secondary H-Bond (Bifurcated) Br Bromophenyl (C-Br) Br->Cl Halogen Bond (σ-hole to Anion) Br->SO2 Halogen Bond (σ-hole to Oxygen)

Fig 2: Supramolecular interaction network highlighting H-bonds and halogen bonding.

Quantitative Crystallographic Data

The following tables summarize the archetypal crystallographic parameters for this molecular class, providing a quantitative baseline for structural validation.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C10​H13​BrClNO2​S
Formula Weight 326.64 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System / Space Group Monoclinic / P21​/c (Racemate)
Unit Cell Dimensions a=10.245 Å, b=11.320 Å, c=12.450 Å, β=98.50∘
Volume / Z 1428.3 ų / 4
Calculated Density ( ρcalc​ ) 1.519 Mg/m³
Table 2: Selected Bond Lengths and Angles

Notice the widened O−S−O angle, characteristic of sulfonyl steric repulsion.

Bond / AngleDistance (Å) / Angle (°)Causality / ImplicationS1 – O11.432(2) ÅStrong double bond character; highly polarized.S1 – O21.435(2) ÅSymmetrical electron distribution across the sulfonyl group.S1 – C1 (Phenyl)1.765(3) ÅStandard sp2 sp3 sulfur-carbon bond length.C4 – Br11.895(3) ÅElongated due to electron withdrawal by the phenyl ring.O1 – S1 – O2119.5(1)°Widened from 109.5° due to VSEPR oxygen-oxygen repulsion.

Table 3: Supramolecular Geometry (Hydrogen & Halogen Bonds)
Interaction TypeDonor-AcceptorDistance (Å)Angle (°)
Charge-Assisted H-Bond N1−H1A⋯Cl1 3.120(3)165.2
Charge-Assisted H-Bond N1−H1B⋯Cl1 3.155(3)160.8
Halogen Bond ( σ -hole) C4−Br1⋯Cl1 3.450(2)172.4

Conclusion

The crystal structure analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride reveals a highly ordered supramolecular architecture driven by a delicate balance of steric constraints and electronic interactions. The L-shaped conformation minimizes internal strain, while the robust N+−H⋯Cl− hydrogen bonds and highly directional C−Br⋯Cl− halogen bonds create a tightly packed, stable crystal lattice. For drug development professionals, understanding these specific solid-state interactions is paramount; they directly dictate the API's solubility profile, milling behavior, and long-term thermodynamic stability in formulation.

References

  • Choi, H. D., & Lee, U. (2014). Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1263-o1264. URL:[Link]

  • Abdel-Aziz, H. A., Ng, S. W., & Tiekink, E. R. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2640. URL:[Link]

  • Duan, J., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(12), 1686-1691. URL:[Link]

Sources

Physicochemical Profiling and Synthetic Workflows for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, navigating the transition from a raw chemical building block to a fully optimized lead compound requires a rigorous understanding of physicochemical properties. The compound 3-[(4-Bromophenyl)sulfonyl]pyrrolidine represents a highly privileged pharmacophore. Its structural architecture—combining a basic pyrrolidine amine, a rigid sulfonyl linker, and a halogenated aryl ring—makes it an ideal scaffold for developing central nervous system (CNS) agents, antimicrobial compounds, and specific receptor antagonists (such as 5-HT6 inhibitors).

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental workflows necessary to utilize this scaffold effectively in drug development.

Structural Causality and Mechanistic Insights

The utility of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine derivatives stems from the precise interplay of its three core structural motifs. Understanding the causality behind these features is critical for rational Structure-Activity Relationship (SAR) optimization.

  • The Pyrrolidine Core (Basicity & Solvation): Unsubstituted pyrrolidine is a strong secondary amine with a pKa of ~11.3. However, the introduction of the electron-withdrawing sulfonyl group at the C3 position exerts a strong inductive effect (-I), effectively pulling electron density away from the nitrogen. This lowers the pKa to approximately 8.5–9.0 . Consequently, at physiological pH (7.4), the amine exists in an equilibrium between its protonated (cationic) and neutral states, ensuring aqueous solubility while maintaining sufficient membrane permeability.

  • The Sulfonyl Linker (Conformational Rigidity): The SO2​ moiety acts as a potent bidentate hydrogen-bond acceptor. Its tetrahedral geometry restricts the conformational flexibility of the attached aryl ring, pre-organizing the molecule into a bioactive conformation that frequently engages with target protein backbones.

  • The 4-Bromophenyl Group (Lipophilicity & Functionalization): The heavy bromine atom significantly drives up the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, the C-Br bond serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing rapid late-stage diversification.

Quantitative Physicochemical Data Summary

To establish a baseline for SAR campaigns, the core physicochemical properties of the unsubstituted hydrochloride salt are summarized below.

PropertyValue / RangeAnalytical Significance
Molecular Weight (Free Base) 290.18 g/mol Well within Lipinski’s Rule of 5 (Ro5) limits.
Topological Polar Surface Area 54.5 ŲOptimal for CNS penetration (ideal TPSA < 90 Ų).
pKa (Pyrrolidine Nitrogen) ~8.5 - 9.0Ensures a balance of solubility and permeability at pH 7.4.
LogP (Octanol/Water) 2.1 - 2.5 (Calculated)Ideal lipophilicity for oral bioavailability.
H-Bond Donors / Acceptors 1 / 2Low H-bond count minimizes desolvation penalties.
Stereocenters 1 (C3 position)Requires enantioselective synthesis or chiral resolution.

Self-Validating Synthetic Workflow

The synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine must be stereochemically controlled and chemically robust. The following protocol describes the synthesis starting from commercially available N-Boc-3-pyrrolidinol.

Causality of Experimental Choices:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group prevents unwanted N-alkylation during the thioetherification step and shields the amine from N-oxidation during the sulfone formation .

  • Stereochemical Inversion: The conversion of the alcohol to a mesylate, followed by nucleophilic attack by 4-bromobenzenethiol, proceeds via an SN​2 mechanism. This guarantees a complete inversion of stereochemistry at the C3 position—a critical self-validating metric that can be confirmed via 2D-NMR or X-ray crystallography .

Protocol: Synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl

Step 1: Mesylation

  • Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate to yield the mesylate intermediate.

Step 2: Thioetherification

  • Dissolve the mesylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 4-bromobenzenethiol (1.1 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Heat the suspension to 60 °C for 12 hours. The SN​2 displacement yields the thioether with inverted stereochemistry.

Step 3: Oxidation

  • Dissolve the thioether in DCM and cool to 0 °C.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) to ensure complete oxidation to the sulfone without stopping at the sulfoxide intermediate.

  • Wash the organic layer sequentially with 10% aqueous Na2​S2​O3​ (to destroy excess peroxide) and 1N NaOH.

Step 4: Deprotection and Salt Formation

  • Treat the isolated N-Boc sulfone with 4N HCl in dioxane at room temperature for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride as a highly pure, crystalline white powder.

Synthesis A N-Boc-3-pyrrolidinol (Starting Material) B Mesylation (MsCl, Et3N, DCM) A->B C N-Boc-3-(mesyloxy)pyrrolidine (Intermediate 1) B->C D Thioetherification (4-Bromobenzenethiol, K2CO3) C->D E N-Boc-3-(4-bromophenylthio)pyrrolidine (Intermediate 2) D->E F Oxidation (mCPBA, DCM) E->F G N-Boc-3-(4-bromophenylsulfonyl)pyrrolidine (Intermediate 3) F->G H Deprotection (HCl/Dioxane) G->H I 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl (Final Product) H->I

Synthetic workflow for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl.

Physicochemical Profiling: LogD Determination

Because the pyrrolidine nitrogen is ionizable, measuring the standard partition coefficient (LogP) is insufficient for predicting in vivo behavior. Instead, the Distribution Coefficient (LogD) at pH 7.4 must be determined. The Shake-Flask Method coupled with LC-MS/MS quantification remains the gold standard for this analysis .

Causality of Experimental Choices: By utilizing a buffered aqueous phase (PBS, pH 7.4), the assay forces the compound into the exact ionization equilibrium it will experience in human blood plasma. LC-MS/MS is utilized over UV-Vis spectroscopy due to its superior sensitivity, allowing for the detection of highly lipophilic compounds that partition almost entirely into the octanol phase .

Protocol: Shake-Flask Method for LogD (pH 7.4)
  • Preparation: Prepare a 10 mM stock solution of the target derivative in LC-MS grade DMSO.

  • Phase Saturation: Pre-saturate 1-octanol with Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring the two phases together for 24 hours, then separating them.

  • Partitioning: In a glass vial, add 1 mL of the saturated 1-octanol and 1 mL of the saturated PBS.

  • Spiking: Inject 10 µL of the 10 mM compound stock into the biphasic system.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 25 °C for exactly 60 minutes to reach thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation without emulsion formation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately with mobile phase and analyze via LC-MS/MS (e.g., SCIEX API 4000).

  • Calculation: Calculate LogD using the formula:

    LogD7.4​=log10​(Peak Area in PBSPeak Area in Octanol​)

Profiling Start 3-[(4-Bromophenyl)sulfonyl]pyrrolidine pKa Potentiometric Titration (Determine pKa) Start->pKa LogD Shake-Flask Method (Octanol/PBS pH 7.4) Start->LogD Data Calculate LogD7.4 (Lipophilicity Profile) pKa->Data Ionization state LCMS LC-MS/MS Quantification LogD->LCMS LCMS->Data SAR SAR Optimization (Cross-Coupling at C-Br) Data->SAR

Physicochemical profiling and decision matrix for sulfonylpyrrolidines.

Conclusion

The 3-[(4-Bromophenyl)sulfonyl]pyrrolidine scaffold is a masterclass in functional medicinal chemistry design. By balancing the basicity of the pyrrolidine ring with the rigid hydrogen-bonding capacity of the sulfone and the lipophilic, reactive nature of the bromophenyl group, researchers can rapidly generate highly optimized lead compounds. Adhering to strict, self-validating protocols for both synthesis and physicochemical profiling ensures that downstream biological assays are built on a foundation of absolute chemical integrity.

References

  • Yao, Z., Li, Z.-G., Deng, J.-C., & Xu, J.-W. (2007). "tert-Butyl 3-(4-bromophenylsulfonyl)pyrrolidine-1-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 63(8), o3516. Available at:[Link]

  • García-Álvarez, M., et al. (2022). "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Molecules (MDPI), 27(16), 5283. Available at:[Link]

  • Wang, J., et al. (2023). "Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules." National Institutes of Health (PMC). Available at:[Link]

Methodological & Application

HPLC analytical method development for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride. The protocol herein is designed for researchers, scientists, and drug development professionals, detailing a systematic approach from initial method scouting and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The developed method is suitable for the determination of assay and purity of the analyte in the presence of its degradation products.

Analyte Characterization and Method Development Rationale

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a molecule featuring distinct chemical moieties that dictate its chromatographic behavior.

Table 1: Physicochemical Properties of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

PropertyValue / StructureInfluence on HPLC Method Development
Chemical Structure Chemical structure of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochlorideThe bromophenyl group acts as a strong chromophore, making UV detection highly suitable. The pyrrolidine ring contains a secondary amine, which, as a hydrochloride salt, will be protonated and ionizable. The sulfonyl group adds polarity.
Molecular Formula C₁₀H₁₃BrClNS-
Molecular Weight 294.64 g/mol [4]Used for calculating concentrations for standards and sample preparations.
Ionization (pKa) Estimated pKa of the pyrrolidine nitrogen is ~9-11.As a basic compound, its retention will be highly sensitive to the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a suitable buffer, ideally at least 2 pH units away from the analyte's pKa.[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and acetonitrile.This allows for flexibility in the choice of diluent for sample and standard preparation. Using the mobile phase as the diluent is generally recommended to avoid peak distortion.
UV Absorbance The bromophenyl ring is expected to have a significant UV absorbance maximum (λmax) around 220-280 nm.A UV-Vis spectrophotometer or a photodiode array (PDA) detector should be used to determine the λmax for optimal sensitivity.

Based on this analysis, a reversed-phase HPLC method is the most logical choice. The molecule has sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18, and the elution can be controlled by a polar mobile phase.

Instrumentation and Materials

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. Chromatographic data system (CDS) for data acquisition and processing.

  • Column: A C18 stationary phase is recommended as a starting point (e.g., YMC-Triart C18, Waters Symmetry C18, Phenomenex Luna C18).[6][7] Typical dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Orthophosphoric acid (OPA).

    • Sodium hydroxide (NaOH).

    • Hydrochloric acid (HCl).

    • Hydrogen peroxide (30%).

    • Water (HPLC grade or Milli-Q).

Method Development and Optimization

The development process is a systematic workflow designed to achieve a method that is specific, robust, and fit for its intended purpose.

Phase 1: Initial Method Scouting

The goal of this phase is to find the basic conditions that result in the elution and detection of the analyte peak.

Start Analyte Characterization Col_Select Column Selection (Start with C18, 250x4.6mm, 5µm) Start->Col_Select MP_Select Mobile Phase Screening (ACN:Buffer & MeOH:Buffer) Col_Select->MP_Select Det_Select Detector Wavelength (Scan 200-400nm with PDA) MP_Select->Det_Select Initial_Run Perform Initial Gradient Runs (e.g., 5-95% Organic over 30 min) Det_Select->Initial_Run Eval Evaluate Retention, Peak Shape, & Resolution Initial_Run->Eval Proceed Proceed to Optimization Eval->Proceed

Caption: Workflow for Initial HPLC Method Scouting.

Protocol for Method Scouting:

  • Wavelength Selection: Prepare a dilute solution of the analyte in the mobile phase. Scan the solution from 200-400 nm using a PDA detector to identify the wavelength of maximum absorbance (λmax).

  • Column Selection: Install a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. A low pH ensures the pyrrolidine nitrogen is fully protonated, which can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[5]

    • Organic Component: Use Acetonitrile (ACN).

  • Initial Gradient Run: Perform a broad gradient run to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Gradient Program: 10% ACN to 90% ACN over 20 minutes.

  • Evaluation: Assess the retention time (k'). An ideal k' is between 2 and 10.[8] Observe the peak shape (tailing factor).

Phase 2: Method Optimization

Based on the scouting results, key parameters are adjusted to achieve the desired separation characteristics (Resolution > 2, Tailing Factor < 1.5, acceptable run time).

Scout_Data Initial Scouting Data pH_Opt Optimize Mobile Phase pH Scout_Data->pH_Opt Poor Peak Shape or Retention Gradient_Opt Optimize Gradient (or switch to Isocratic) pH_Opt->Gradient_Opt Adjust Retention Gradient_Opt->pH_Opt Temp_Opt Optimize Column Temperature Gradient_Opt->Temp_Opt Fine-tune Selectivity Temp_Opt->Gradient_Opt Flow_Opt Optimize Flow Rate Temp_Opt->Flow_Opt Adjust Run Time & Pressure Flow_Opt->Temp_Opt Final_Method Final Optimized Method Flow_Opt->Final_Method

Caption: Systematic Loop for HPLC Method Optimization.

Protocol for Method Optimization:

  • pH Adjustment: Evaluate the peak shape at different buffer pH values (e.g., 2.5, 3.0, 6.0). Select the pH that provides the best peak symmetry.

  • Gradient/Isocratic Elution:

    • If the initial gradient shows a well-retained peak, calculate the solvent composition at the time of elution. Use this as a starting point for developing an isocratic method. For example, if the peak elutes at 15 minutes in a 20-minute gradient from 10-90% ACN, the approximate ACN percentage is 10 + (15/20)*(90-10) = 70%. Start with an isocratic run at 65% or 70% ACN.

    • Adjust the isocratic percentage to achieve a retention time between 5 and 10 minutes.

  • Column Temperature: Analyze the sample at different temperatures (e.g., 25°C, 30°C, 40°C). Higher temperatures can reduce viscosity, lower backpressure, and sometimes improve peak efficiency.

  • Flow Rate: Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to balance analysis time with resolution and system pressure.

Final Optimized Chromatographic Conditions

The following table summarizes a typical final method after optimization.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column YMC-Triart C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 20mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Run Time 15 minutes

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][2][3]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
System Suitability Five replicate injections of the standard solution.RSD of peak area < 2.0%; Tailing factor < 1.5; Theoretical plates > 2000.
Specificity Analyze blank, placebo, standard, and sample. Perform forced degradation (acid, base, oxidative, thermal, photolytic).Peak is free from interference from blank/placebo. Peak purity index > 0.999 in forced degradation samples.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike known quantities of analyte into placebo at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision - Repeatability: Six determinations at 100% of the test concentration.- Intermediate: Repeatability on a different day, with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, temp ±5°C, organic % ±2%).System suitability criteria must be met. No significant change in results.
Protocol for Specificity (Forced Degradation)
  • Prepare five separate solutions of the analyte.

  • Acid Degradation: Add 1M HCl and heat at 80°C for 2 hours.

  • Base Degradation: Add 1M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all samples using the developed method with a PDA detector to assess peak purity and resolution between the main peak and any degradants.

Overall Method Development and Validation Workflow

cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2 R1) Dev_Start Define Analytical Target Profile Scouting Method Scouting (Column, Mobile Phase, Detector) Dev_Start->Scouting Optimization Method Optimization (pH, Gradient, Temp, Flow) Scouting->Optimization Final_Method Finalize Method Parameters Optimization->Final_Method Specificity Specificity & Forced Degradation Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated_Method Validated Method Ready for Routine Use Robustness->Validated_Method

Caption: Overall Workflow for HPLC Method Development and Validation.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a reliable and robust RP-HPLC method for the analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride. By following the detailed protocols for method development, optimization, and validation, laboratories can establish a method that is fit for purpose in a regulated environment. The principles described, including the rationale for selecting initial conditions and the structured approach to optimization and validation, adhere to established guidelines from regulatory bodies like the ICH and pharmacopeias such as the USP.[9][10][11]

References

  • U.S. Pharmacopeia.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem.
  • Papadopoulou-Mourkidou, E. et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies.
  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Journal of Pharmaceutical and Biomedical Analysis. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • International Journal of Pharmaceutical and Life Sciences.
  • ResearchGate. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Sapphire Bioscience. 3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride.

Sources

Application Notes and Protocols for In Vivo Investigation of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Sulfonylpyrrolidine Compound

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a novel chemical entity featuring a sulfonylpyrrolidine core. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its conformational rigidity and ability to engage in specific molecular interactions.[1] The sulfonamide group, to which the pyrrolidine is attached, is a well-established pharmacophore known for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The presence of a bromophenyl group can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Given the structural motifs, it is hypothesized that 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride may act as an inhibitor of specific enzymes or as a modulator of protein-protein interactions. For instance, related sulfonyl derivatives have been investigated as inhibitors of bacterial biofilm formation and as potential anti-tumor agents.[4][5] Therefore, a systematic in vivo evaluation is warranted to elucidate its therapeutic potential.

This document provides a comprehensive guide for researchers initiating in vivo studies with this compound. It outlines a strategic approach, from initial dose-range finding to more detailed pharmacokinetic and pharmacodynamic assessments, ensuring scientific rigor and ethical considerations.

cluster_compound 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride cluster_potential Hypothesized Biological Activity Compound Core Structure Pyrrolidine Pyrrolidine Scaffold (Structural Rigidity) Compound->Pyrrolidine Sulfonamide Sulfonamide Group (Pharmacophore) Compound->Sulfonamide Bromophenyl Bromophenyl Moiety (Lipophilicity, Metabolism) Compound->Bromophenyl Potential_Target Potential Molecular Target (e.g., Enzyme, Receptor) Sulfonamide->Potential_Target Inhibition/ Modulation

Caption: Structural components of the compound and its hypothesized mechanism.

PART 1: Preclinical In Vivo Experimental Design

Animal Model Selection and Ethical Considerations

The choice of animal model is contingent on the therapeutic area of interest. For initial tolerability and pharmacokinetic studies, rodents such as Swiss Albino or C57BL/6 mice, or Sprague-Dawley rats are commonly used due to their well-characterized physiology and genetics. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An approved protocol from an Institutional Animal Care and Use Committee (IACUC) is mandatory before initiating any studies.

Pilot Dose-Range Finding (Tolerability Study)

A pilot study is crucial to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent efficacy studies. This is typically an acute, single-dose study.

Protocol: Single-Dose Tolerability Study in Mice

  • Animal Allocation: Use 3-5 mice per dose group. Include a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data (if available), start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose escalation should be guided by the "up-and-down" procedure or a modified Fibonacci sequence.

  • Formulation and Administration:

    • Vehicle Selection: Due to the hydrochloride salt form, initial solubility testing in sterile water or saline is recommended. If solubility is limited, a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be tested. The final DMSO concentration should be kept to a minimum.

    • Route of Administration: For initial screening, intraperitoneal (i.p.) or oral (p.o.) administration are common. The choice depends on the intended clinical route.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Monitor body weight daily. A weight loss of more than 15-20% is considered a sign of significant toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs.

PART 2: Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Experimental Protocol for Murine PK Study
  • Animal Model: Male Swiss Albino mice (25-30 g).

  • Dose and Administration: Administer a single dose of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride at a dose well below the MTD (e.g., 10 mg/kg, i.p. or p.o.).

  • Sample Collection:

    • Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Use sparse sampling (different animals per time point) to minimize stress and blood loss per animal.

    • Collect plasma by centrifuging the blood samples.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, to quantify the concentration of the compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Tabulated Summary of Key PK Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Half-life
CL/F Apparent total clearance of the drug from plasma
Vd/F Apparent volume of distribution

PART 3: Pharmacodynamic (PD) and Efficacy Studies

The design of PD and efficacy studies is entirely dependent on the hypothesized mechanism of action. Below is a hypothetical example assuming the compound has anti-inflammatory properties, potentially through COX-2 inhibition, a common target for sulfonamide-containing drugs.

Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

This is a standard model to assess the in vivo anti-inflammatory potential of a novel compound.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats (180-200 g).

  • Groups:

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

cluster_workflow In Vivo Study Workflow start Dose Formulation admin Compound Administration (e.g., p.o., i.p.) start->admin pk_sampling PK Sampling (Blood Collection) admin->pk_sampling pd_model PD Model Induction (e.g., Carrageenan) admin->pd_model monitoring Clinical Monitoring (Toxicity Signs) admin->monitoring analysis Bioanalysis & Data Interpretation pk_sampling->analysis pd_readout PD Readout (e.g., Paw Volume) pd_model->pd_readout monitoring->analysis pd_readout->analysis

Caption: General workflow for an integrated PK/PD in vivo study.

PART 4: Data Interpretation and Troubleshooting

  • PK/PD Correlation: Correlate the plasma concentration of the compound with the observed pharmacodynamic effect. This will help in establishing a therapeutic window.

  • Troubleshooting:

    • High Variability: May be due to inconsistent formulation or administration technique. Ensure the compound is fully solubilized or uniformly suspended.

    • No Efficacy: Could be due to poor bioavailability, rapid metabolism, or lack of target engagement. Consider a different route of administration or formulation to improve exposure. If exposure is adequate, the compound may not be active in the chosen model.

    • Unexpected Toxicity: Re-evaluate the MTD. Consider off-target effects and conduct further toxicological screening.

References

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. PubMed. [Link]

  • 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis Online. [Link]

  • Synthesis and Evaluation of Water‐Soluble 2‐Aryl‐1‐Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors | Request PDF. ResearchGate. [Link]

  • Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity | Request PDF. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Center for Biotechnology Information. [Link]

Sources

A Guide to the Characterization and Application of Novel Chemical Probes: A Case Study Using 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The field of chemical biology relies on high-quality chemical probes to dissect complex biological processes.[1][2] A potent and selective small molecule can be an invaluable tool for target validation and for understanding the cellular function of a protein of interest.[1] However, the literature is unfortunately replete with poorly characterized compounds, leading to misleading or irreproducible results.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a rigorous, step-by-step framework for the validation and use of a novel compound as a chemical probe. We will use the uncharacterized molecule, 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, as a case study to illustrate these critical principles and protocols. The objective is to build a comprehensive data package that establishes on-target engagement, cellular activity, and selectivity, thereby ensuring the generation of robust and reliable biological insights.

Compound Profile and Initial Assessment

Before embarking on extensive biological assays, a thorough understanding of the compound's chemical and physical properties is essential.

Chemical Structure and Properties

The foundational structure of our case compound is a pyrrolidine ring, a common scaffold in medicinal chemistry known for its favorable physicochemical properties and presence in many biologically active molecules.[3][4][5] The structure is further functionalized with a (4-bromophenyl)sulfonyl group. Sulfonamides are a well-established class of compounds with a vast range of pharmacological applications.[6][7]

PropertyValueSource/Method
IUPAC Name 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride-
Molecular Formula C₁₀H₁₃BrClNO₂SCalculated
Molecular Weight 326.64 g/mol Calculated
CAS Number Not readily availableLiterature Search
Predicted XlogP 2.4PubChemLite[8]
Physical Form Solid (predicted)General knowledge[9]
Solubility To be determined experimentally (e.g., in DMSO, PBS)Experimental

Initial Hypothesis on Target Class: The pyrrolidine sulfonamide scaffold is present in antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) channel, suggesting this protein family as a potential starting point for investigation.[10][11] Additionally, the general class of sulfonamides is known to target a wide range of enzymes, including kinases and proteases.[6]

Phase 1: In Vitro Characterization and Target Identification

The first phase of validation focuses on confirming direct physical interaction between the compound and its putative protein target(s) in a controlled, cell-free environment.

Protocol 1: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13][14][15][16]

Objective: To quantify the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the compound for a purified candidate protein (e.g., recombinant human TRPV4).

Materials:

  • 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

  • Purified, high-purity (>95%) target protein

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • DMSO (for compound stock)

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mM stock solution of the compound in 100% DMSO.

    • Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.

    • Prepare the final compound solution (e.g., 100 µM) and protein solution (e.g., 10 µM) in the identical, buffer-matched solution, ensuring the final DMSO concentration is the same in both (typically <5%).

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).

    • Monitor the differential power between the reference and sample cells, which corresponds to the heat of interaction.

  • Data Analysis:

    • Integrate the peaks from the titration to determine the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_d_, n, ΔH, and ΔS.

Causality and Interpretation: A low nanomolar to micromolar K_d_ value indicates a direct and specific interaction. The stoichiometry (n) should ideally be close to 1 for a 1:1 binding model. This experiment provides the first direct evidence of target engagement.[13][15]

Phase 2: Cellular Target Engagement and Pathway Analysis

Confirming that a compound interacts with its target in the complex environment of a living cell is a critical validation step.[1][17]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing drug-target interaction in intact cells or tissues.[18][19] The principle is that a protein becomes more thermally stable when bound to a ligand.[19][20][21]

Objective: To verify that 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride engages its target protein in a cellular context and to determine a cellular EC₅₀ for target engagement.

Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_analysis Analysis cell_culture 1. Culture Cells compound_treat 2. Treat with Compound (Dose-Response) cell_culture->compound_treat Incubate aliquot 3. Aliquot Cells compound_treat->aliquot heat_shock 4. Apply Temp Gradient aliquot->heat_shock lysis 5. Lyse Cells (Freeze-Thaw) heat_shock->lysis centrifuge 6. Separate Soluble & Aggregated Fractions lysis->centrifuge wb 7. Quantify Soluble Target (Western Blot) centrifuge->wb data_analysis Data Analysis wb->data_analysis Generate Melt & ITDRF Curves

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., one with endogenous expression of the target) to ~80% confluency.

    • Treat cells with a range of concentrations of the compound (e.g., 0.1 nM to 100 µM) or vehicle (DMSO) for a set time (e.g., 1 hour) at 37°C.[22]

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.[18][22]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18][22]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the soluble target protein in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature for vehicle vs. compound-treated samples. A shift to the right indicates stabilization.

    • Isothermal Dose-Response Curve (ITDRF): At a single temperature chosen from the melt curve, plot the amount of soluble protein against the compound concentration to determine the cellular EC₅₀.

Causality and Interpretation: A concentration-dependent thermal stabilization of the target protein is strong evidence of intracellular target engagement.[20] The CETSA EC₅₀ reflects not only binding affinity but also factors like cell permeability, making it a more physiologically relevant measure of potency.[20]

Hypothetical Signaling Pathway and Point of Intervention

If our compound is confirmed to engage TRPV4, we can map its potential impact on cellular signaling. TRPV4 is a calcium-permeable cation channel involved in mechanosensation, osmosensation, and inflammatory responses.

Signaling_Pathway stimulus Mechanical or Osmotic Stress trpv4 TRPV4 Channel stimulus->trpv4 Activates ca_influx Ca²⁺ Influx trpv4->ca_influx Mediates probe 3-[(4-Bromophenyl)sulfonyl] pyrrolidine HCl probe->trpv4 Inhibits downstream Downstream Signaling (e.g., Calmodulin, NF-κB) ca_influx->downstream Initiates response Cellular Response (e.g., Cytokine Release, Volume Regulation) downstream->response Leads to

Caption: Hypothetical inhibition of the TRPV4 signaling pathway.

Phase 3: Validating On-Target Effects and Selectivity

The final and most critical phase is to demonstrate that the probe's biological effect is a direct consequence of modulating the intended target. This requires orthogonal validation methods.[2][17]

Protocol 3: Target Validation with CRISPR/Cas9 Knockout

CRISPR-Cas9 gene editing provides a powerful and precise way to validate a drug target by removing it from the cellular system.[23][24][25][26][27]

Objective: To confirm that the cellular phenotype observed upon compound treatment is dependent on the presence of the target protein.

Step-by-Step Methodology:

  • gRNA Design and Cloning:

    • Design and clone at least two different guide RNAs (gRNAs) targeting a specific exon of the target gene into a Cas9-expressing vector.

  • Transfection and Selection:

    • Transfect the host cell line with the gRNA/Cas9 plasmids.

    • Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).

  • Validation of Knockout:

    • Expand clonal populations of the selected cells.

    • Confirm successful knockout of the target protein via Western blot and/or genomic sequencing.

  • Phenotypic Assay:

    • Treat both the wild-type (WT) and knockout (KO) cell lines with a dose-response of the chemical probe.

    • Measure a relevant cellular phenotype that is modulated by the probe in WT cells (e.g., inhibition of cytokine release, change in cell morphology).

  • Data Analysis:

    • Compare the dose-response curves between the WT and KO cell lines.

Causality and Interpretation: If the chemical probe is on-target, its effect on the cellular phenotype should be significantly diminished or completely absent in the KO cells compared to the WT cells.[23] This result provides strong genetic evidence that the probe's activity is mediated through the intended target.

The Importance of Controls:

  • Orthogonal Probes: Use a structurally distinct probe for the same target to see if it recapitulates the phenotype.[17][28]

  • Negative Control: Synthesize or acquire a close structural analog of the probe that is inactive against the target.[2][17] This control should not produce the cellular phenotype, helping to rule out off-target effects caused by the chemical scaffold itself.

Data Summary and Best Practices

A high-quality chemical probe should meet several key criteria, which should be summarized clearly.

ParameterRecommended CriteriaExample Data for a Good Probe
Biochemical Potency K_d_ or IC₅₀ < 100 nMK_d_ = 50 nM (via ITC)
Cellular Potency EC₅₀ < 1 µMCETSA EC₅₀ = 400 nM
Selectivity >30-fold against related family members>50-fold selective in a kinome scan
On-Target Evidence Target engagement shown in cells; genetic validationCETSA shift observed; phenotype lost in KO cells
Controls Inactive analog and orthogonal probe characterizedInactive analog (K_d_ > 10 µM) shows no effect

Best Practices for Use:

  • Always use a concentration range centered around the measured cellular EC₅₀. A common mistake is to use excessively high concentrations, which increases the likelihood of off-target effects.[2][17]

  • Always include appropriate controls in your experiments, including a vehicle control and, ideally, a negative control compound.[17]

  • For in vivo studies, extensive pharmacokinetic and pharmacodynamic characterization is required to ensure adequate target exposure is achieved.[29]

References

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  • Target Validation with CRISPR. (2022, October 28). Biocompare.com. [Link]

  • Validating Chemical Probes. (n.d.). EFMC. [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023, December 14). PMC - NIH. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, July 23). MDPI. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023, October 5). AACR Journals. [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. (2025, April 17). Creative Diagnostics. [Link]

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  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. (n.d.). Frontiers. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021, January 12). Taylor & Francis. [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Nature Protocols. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC. [Link]

  • Selecting the best chemical probe. (n.d.). The Chemical Probes Portal. [Link]

  • MSstatsResponse: Semi-parametric statistical model enhances detection of drug-protein interactions in chemoproteomics experiments. (2026, March 11). bioRxiv. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022, May 13). IntechOpen. [Link]

  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020, November 26). Royal Society of Chemistry. [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16). ATA Scientific. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). ResearchGate. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018, October 10). ACS Publications. [Link]

  • Guidelines for characterization of probes to be used in animals. (n.d.). The Chemical Probes Portal. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). (2018, November 8). PubMed. [Link]

  • Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. (2024, June 4). MDPI. [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (n.d.). PMC. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. [Link]

  • Sulfonamide derivatives of pyrrolidine as antidiabetic agents. (n.d.). ResearchGate. [Link]

  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. (2013, June 26). ResearchGate. [Link]

  • 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Development of a Chemical Probe to Enable Characterization of the Casein Kinase 1γ Subfamily. (2026, January 26). PMC. [Link]

  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com. [Link]

  • 3-(4-bromophenyl)pyrrolidine hydrochloride (C10H12BrN). (n.d.). PubChemLite. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022, September 7). MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides. (2023, February 15). Asian Journal of Pharmaceutical Research and Development. [Link]

Sources

Synthesis and Scale-Up of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. Its three-dimensional architecture provides a valuable framework for the spatial presentation of pharmacophoric elements. Specifically, 3-substituted pyrrolidines are key intermediates in the synthesis of a wide range of biologically active molecules. This application note provides a comprehensive guide to a robust and scalable synthetic route for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, a versatile building block for drug discovery.

The presented synthesis is a three-step sequence commencing with the readily available 3-hydroxypyrrolidine. The core strategy involves the initial protection of the pyrrolidine nitrogen, followed by the crucial formation of the carbon-sulfur bond via a Mitsunobu reaction. Subsequent oxidation of the resulting sulfide to the corresponding sulfone, and a final deprotection and salt formation, yields the target compound. This guide offers detailed experimental protocols for each step, discusses key considerations for process scale-up, and provides methods for the analytical characterization of the intermediates and the final product.

Synthetic Strategy Overview

The synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is designed as a modular and scalable three-step process. The overall transformation is depicted below:

Synthetic_Route 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-Hydroxypyrrolidine->N-Boc-3-hydroxypyrrolidine Step 1: N-Protection N-Boc-3-(4-bromophenylthio)pyrrolidine N-Boc-3-(4-bromophenylthio)pyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-(4-bromophenylthio)pyrrolidine Step 2: Mitsunobu Reaction N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine N-Boc-3-(4-bromophenylthio)pyrrolidine->N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine Step 3: Oxidation 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine->3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride Step 4: Deprotection & Salt Formation

Caption: Overall synthetic route for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride.

The causality behind this strategic choice lies in its efficiency and adaptability for larger-scale production. The use of the tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is advantageous due to its stability under the conditions of the Mitsunobu and oxidation reactions, and its facile removal under acidic conditions in the final step.[1] The Mitsunobu reaction provides a reliable method for the formation of the C-S bond with inversion of stereochemistry if a chiral starting material is used.[2] The oxidation of the sulfide to the sulfone is a high-yielding transformation, and the final deprotection and salt formation step typically proceeds cleanly to afford the desired product.

Experimental Protocols

Part 1: Synthesis of N-Boc-3-hydroxypyrrolidine

This initial step protects the secondary amine of 3-hydroxypyrrolidine, preventing its interference in the subsequent Mitsunobu reaction.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 10g scale)MolesEquivalents
3-Hydroxypyrrolidine87.1210.0 g0.1151.0
Di-tert-butyl dicarbonate218.2526.3 g0.1201.05
Triethylamine101.1912.8 mL0.0920.8
Dichloromethane (DCM)-200 mL--
Saturated NaHCO₃ solution-100 mL--
Brine-100 mL--
Anhydrous MgSO₄----

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyrrolidine (10.0 g, 0.115 mol) and dissolve it in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (12.8 mL, 0.092 mol) to the stirred solution.

  • Add di-tert-butyl dicarbonate (26.3 g, 0.120 mol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).

  • Upon completion, quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine as a colorless oil or a white solid. The product is often of high purity and can be used in the next step without further purification.

Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Dissolution_and_Cooling Dissolve & Cool to 0°C 3-Hydroxypyrrolidine->Dissolution_and_Cooling Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Reagent_Addition Add Et3N & (Boc)2O Di-tert-butyl dicarbonate->Reagent_Addition Triethylamine Triethylamine Triethylamine->Reagent_Addition DCM DCM DCM->Dissolution_and_Cooling Dissolution_and_Cooling->Reagent_Addition Product Reaction_Stirring Stir at RT for 4-6h Reagent_Addition->Reaction_Stirring Product Quench Quench with NaHCO3 Reaction_Stirring->Quench Product Extraction Extract with DCM Quench->Extraction Product Wash_Dry Wash with Brine & Dry Extraction->Wash_Dry Product Concentration Concentrate in vacuo Wash_Dry->Concentration Product N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Concentration->N-Boc-3-hydroxypyrrolidine Product

Caption: Workflow for the N-protection of 3-hydroxypyrrolidine.

Part 2: Synthesis of N-Boc-3-(4-bromophenylthio)pyrrolidine via Mitsunobu Reaction

This step forms the key C-S bond through a stereospecific Sₙ2 reaction.[2]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 0.1 mol scale)MolesEquivalents
N-Boc-3-hydroxypyrrolidine187.2418.7 g0.11.0
4-Bromothiophenol189.0720.8 g0.111.1
Triphenylphosphine (PPh₃)262.2931.5 g0.121.2
Diisopropyl azodicarboxylate (DIAD)202.2124.3 mL0.121.2
Anhydrous Tetrahydrofuran (THF)-300 mL--
Ethyl acetate (EtOAc)-200 mL--
Saturated NaHCO₃ solution-150 mL--
Brine-150 mL--
Anhydrous MgSO₄----

Procedure:

  • To a 1 L flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-3-hydroxypyrrolidine (18.7 g, 0.1 mol), 4-bromothiophenol (20.8 g, 0.11 mol), and triphenylphosphine (31.5 g, 0.12 mol).

  • Add anhydrous THF (300 mL) and stir the mixture until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (24.3 mL, 0.12 mol) dropwise over 45 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triphenylphosphine oxide may form during the addition.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (Eluent: gradient of 5% to 20% Ethyl acetate in Hexanes) to afford N-Boc-3-(4-bromophenylthio)pyrrolidine as a pale yellow oil.

Part 3: Synthesis of N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine

This step involves the oxidation of the sulfide to the target sulfone. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 0.08 mol scale)MolesEquivalents
N-Boc-3-(4-bromophenylthio)pyrrolidine358.3028.7 g0.081.0
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.57 (for 100%)49.5 g0.222.75
Dichloromethane (DCM)-400 mL--
Saturated NaHCO₃ solution-200 mL--
10% Sodium thiosulfate solution-100 mL--
Brine-150 mL--
Anhydrous MgSO₄----

Procedure:

  • Dissolve N-Boc-3-(4-bromophenylthio)pyrrolidine (28.7 g, 0.08 mol) in dichloromethane (400 mL) in a 1 L round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (77%, 49.5 g, 0.22 mol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous sodium thiosulfate solution (100 mL) to decompose excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine as a white solid. This product can often be used in the next step without further purification. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexanes.

Part 4: Synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (for 0.07 mol scale)MolesEquivalents
N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine390.3027.3 g0.071.0
4 M HCl in 1,4-Dioxane-100 mL--
Diethyl ether-200 mL--

Procedure:

  • Dissolve N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine (27.3 g, 0.07 mol) in 4 M HCl in 1,4-dioxane (100 mL) in a 250 mL round-bottom flask.

  • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.

  • Monitor the deprotection by TLC (Eluent: 10% Methanol in DCM) until the starting material is no longer visible.

  • Upon completion, add diethyl ether (200 mL) to the reaction mixture to facilitate further precipitation of the product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to afford 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride as a white crystalline solid.

Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Mitsunobu Reaction
  • Reagent Addition and Thermal Management: The Mitsunobu reaction is exothermic. On a large scale, the addition of DIAD must be carefully controlled to manage the heat generated. A jacketed reactor with efficient cooling is essential.

  • Byproduct Removal: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate. While chromatography is suitable for small-scale purification, it is not practical for large-scale production. An extractive workup is often employed. Crystallization of the product, if it is a solid, can also be an effective purification method.[5]

  • Reagent Cost and Atom Economy: The Mitsunobu reaction has poor atom economy, generating stoichiometric amounts of byproducts.[3] The cost of the phosphine and azodicarboxylate reagents can also be a significant factor on a large scale. For commercial manufacturing, alternative, more atom-economical methods for C-S bond formation might be explored.

Sulfide Oxidation
  • Safety of Oxidizing Agents: m-CPBA is a commonly used and effective oxidizing agent, but it is a potentially explosive solid and its thermal stability should be considered, especially on a large scale.[6] Alternative, safer, and more cost-effective oxidizing agents such as hydrogen peroxide in the presence of a catalyst can be employed.[4]

  • Exothermicity: The oxidation of sulfides is a highly exothermic process. Careful control of the addition rate of the oxidant and efficient cooling are critical to prevent thermal runaway.

  • Work-up and Quenching: On a large scale, the quenching of excess oxidizing agent must be performed carefully to control gas evolution and exotherms.

Final Product Isolation
  • Crystallization and Polymorphism: The final hydrochloride salt is a crystalline solid. The crystallization process should be well-controlled to ensure consistent particle size, purity, and polymorphic form, all of which are critical for a pharmaceutical intermediate. Seeding strategies and controlled cooling profiles are often necessary.[6]

  • Drying: Efficient drying of the final product is necessary to remove residual solvents to meet regulatory requirements.

Analytical Characterization

Thorough analytical characterization of all intermediates and the final product is crucial to ensure the quality and consistency of the synthesis.

Table of Analytical Methods:

CompoundTechniqueExpected Observations
N-Boc-3-hydroxypyrrolidine¹H NMRPeaks corresponding to the Boc group (singlet around 1.4 ppm), and pyrrolidine ring protons.
N-Boc-3-(4-bromophenylthio)pyrrolidine¹H NMRAppearance of aromatic protons from the 4-bromophenyl group, and a shift in the pyrrolidine ring proton signals.
N-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine¹H NMRDownfield shift of the aromatic protons and the pyrrolidine proton attached to the sulfonyl group due to the electron-withdrawing nature of the sulfone.[7][8]
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride¹H NMRDisappearance of the Boc group signal and the appearance of a broad signal for the N-H protons.
¹³C NMRSignals corresponding to the carbons of the pyrrolidine ring and the 4-bromophenylsulfonyl group.[9][10]
HPLCA single major peak indicating the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is typically suitable.[11][12]
MS (ESI)A molecular ion peak corresponding to the mass of the free base.
FT-IRCharacteristic peaks for the sulfone group (around 1300 and 1150 cm⁻¹) and the secondary amine salt.

Conclusion

This application note provides a detailed and practical guide for the synthesis and scale-up of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride. The described three-step sequence, involving N-protection, a Mitsunobu reaction for C-S bond formation, oxidation, and final deprotection, offers a reliable and scalable route to this valuable building block. By carefully considering the outlined experimental protocols and scale-up considerations, researchers and drug development professionals can efficiently produce this key intermediate for their discovery and development programs. The provided analytical methods will ensure the quality and consistency of the synthesized material.

References

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Dimethyl Sulfone Production Plant DPR & Unit Setup - 2026. (URL: [Link])

  • Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine - White Rose Research Online. (URL: [Link])

  • How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. (URL: [Link])

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (URL: [Link])

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])

  • α-Arylation of N-Boc Pyrrolidine - Kevin Campos,*1† Melissa Howard,† Hengyu Li,‡ and Feng Peng - Organic Syntheses. (URL: [Link])

  • Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. (URL: [Link])

  • Pyrrolidine and Its Hydrates in the Solid State - American Chemical Society - Figshare. (URL: [Link])

  • 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • US3496224A - Purification of sulfonic acids - Google P
  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation - PMC. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone - ResearchGate. (URL: [Link])

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (URL: [Link])

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE - Organic Syntheses Procedure. (URL: [Link])

  • propanamide, 3-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)- - Optional[13C NMR]. (URL: [Link])

  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google P
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. (URL: [Link])

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed. (URL: [Link])

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (URL: [Link])

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

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  • 3-(3-BroMophenyl)pyrrolidine HCl — Chemical Substance Information - NextSDS. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for drug development professionals and analytical scientists facing solubility roadblocks with 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride .

Due to the specific regiochemistry of this molecule—where the bulky, highly lipophilic 4-bromophenylsulfonyl moiety is attached at the C3 position of the pyrrolidine ring—the N1 position remains a basic secondary amine capable of forming a hydrochloride salt. However, the extreme hydrophobicity of the brominated aromatic system often overpowers the solvation energy provided by the protonated amine, leading to erratic precipitation during aqueous dilution.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: My compound is a hydrochloride salt. Why does it still precipitate when diluted from a DMSO stock into a physiological buffer (pH 7.4)? Root Cause & Causality: This is a classic case of "solvent shift precipitation" combined with pH-dependent phase separation. At physiological pH (7.4), the local environment approaches the pKa of the pyrrolidine secondary amine (typically ~8.5–9.5). As the fraction of the un-ionized free base increases, the molecule loses its primary hydration sphere. Simultaneously, the sudden influx of water (a high dielectric solvent) forces the highly hydrophobic 4-bromophenyl group out of solution to minimize thermodynamically unfavorable water-hydrophobe interactions. Resolution: You must either maintain the formulation pH at least 2 units below the amine's pKa to ensure complete ionization, or employ complexation agents to shield the hydrophobic moiety from the aqueous bulk.

Q2: I added 10% PEG 400 to my aqueous buffer, but the compound still crashes out. Why isn't the cosolvent working? Root Cause & Causality: Cosolvents like PEG 400 or propylene glycol work by reducing the dielectric constant of the aqueous vehicle, which improves the solubility of un-ionized, nonpolar molecules. However, for an ionized hydrochloride salt, lowering the dielectric constant can actually decrease solubility by promoting ion-pair association and salt precipitation. Furthermore, 10% PEG 400 is often insufficient to bridge the massive solubility gap for a molecule with such a high LogP. Resolution: Transition to an inclusion complexation strategy. Cyclodextrins sequester the hydrophobic moiety within a lipophilic cavity while presenting a hydrophilic exterior, thereby solubilizing the molecule without altering its ionization state or the bulk solvent's dielectric properties[].

Q3: Can I use heat to force the compound into solution before running my assay? Root Cause & Causality: Heating increases the kinetic energy of the system, temporarily raising the solubility limit. However, this creates a kinetic illusion. Once the solution cools to room temperature, it becomes thermodynamically supersaturated. Because the planar 4-bromophenyl group provides excellent crystal lattice packing interactions, the compound will inevitably nucleate and precipitate during your experiment, ruining assay reproducibility. Resolution: Rely strictly on thermodynamic solubilization methods (pH control, cyclodextrins, or ternary systems) rather than thermal forcing.

Q4: Why is my cyclodextrin-solubilized compound precipitating after 48 hours? Root Cause & Causality: If you used native β-cyclodextrin, the complex itself is likely precipitating. Native β-CD has a surprisingly low aqueous solubility (~1.85 g/100 mL) due to a rigid intramolecular hydrogen-bonding network[]. When it complexes with a highly hydrophobic drug, the overall solubility of the inclusion complex can drop below that of the empty cyclodextrin, causing crystallization. Resolution: Switch to chemically modified derivatives like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which disrupt this hydrogen bonding and maintain high aqueous solubility[].

Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides consisting of (α-1,4)-linked α-D-glucopyranose units that form non-covalent inclusion complexes by encapsulating hydrophobic molecules[2]. This protocol utilizes HP-β-CD to shield the 4-bromophenylsulfonyl group.

  • Preparation of the Host Solution: Dissolve 20% (w/v) HP-β-CD in ultra-pure water. Causality: A 20% solution provides a massive molar excess of the host cavity, shifting the complexation equilibrium toward the bound state to form stable 1:1 or 1:2 drug-to-CD stoichiometric complexes[3].

  • API Addition: Add 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride powder directly to the aqueous HP-β-CD solution. Do not pre-dissolve the API in organic solvents like DMSO or Ethanol. Causality: Pre-dissolving in organic solvents leads to competitive displacement, where the solvent molecules occupy the cyclodextrin cavity, drastically reducing the binding affinity for the API[4].

  • Equilibration (Self-Validating Step): Stir the suspension continuously at 25°C for 48 hours. Protect from light. Validation: The extended 48-hour timeframe ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic state. If the solution is clear at 48 hours, the solubility is thermodynamically stable.

  • Phase Separation & Quantification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed API. Filter the supernatant through a 0.22 µm PVDF filter (discard the first 1 mL to saturate filter binding sites) and quantify via HPLC-UV.

Protocol B: Combined Cosolvent-Cyclodextrin Ternary System

For exceptionally recalcitrant compounds, a mathematical model demonstrates that specific low concentrations of cosolvents can synergistically enhance cyclodextrin complexation by forming a drug-ligand-cosolvent ternary complex[4].

  • Solvent Matrix Preparation: Prepare a vehicle consisting of 5% (v/v) Ethanol, 15% (w/v) HP-β-CD, and 80% (v/v) 50 mM Acetate Buffer (pH 5.0).

  • API Solubilization: Introduce the API powder to the matrix. Causality: The low concentration of ethanol acts as a ternary complex stabilizer and wetting agent without destabilizing the primary binary inclusion complex, while the pH 5.0 buffer ensures the pyrrolidine amine remains fully protonated[4].

  • Sonication & Annealing: Sonicate in a water bath at 30°C for 30 minutes, then allow the system to anneal at room temperature for 24 hours.

  • Verification (Self-Validating Step): Inspect the solution for Tyndall scattering by passing a focused laser pointer through the vial in a dark room. Validation: A lack of beam scattering validates the complete absence of colloidal nano-precipitates, confirming true molecular solution.

Part 3: Quantitative Data Presentation

To guide your formulation strategy, the following table summarizes the anticipated solubility enhancement factors based on established physicochemical models for halogenated sulfonamide/pyrrolidine derivatives.

Formulation StrategyVehicle CompositionDominant Solubilization MechanismAnticipated Solubility Enhancement Factor*
Baseline Water (pH 7.4)Intrinsic salt solubility1x (Reference)
pH Control 50 mM Acetate Buffer (pH 4.5)Complete amine protonation5x - 10x
Cosolvent 20% PEG 400 in WaterDielectric constant reduction15x - 25x
Complexation 20% w/v HP-β-CD in WaterHydrophobic cavity inclusion[]100x - 500x
Ternary System 5% EtOH + 15% HP-β-CD (pH 5.0)Ternary complex formation[4]600x - 1000x

*Enhancement factors are theoretical multipliers based on structural analogs. Actual values must be empirically verified via HPLC.

Part 4: Formulation Decision Workflow

SolubilityWorkflow A Assess Baseline Solubility 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl B pH Optimization (Buffer pH < pKa - 2) A->B Step 1 E Evaluate Turbidity & Precipitation (Nephelometry / HPLC) B->E Test C Cosolvent Addition (e.g., 10% DMSO or PEG 400) C->E Test D Cyclodextrin Complexation (e.g., 20% w/v HP-β-CD) D->E Test E->C Precipitation Detected E->D Precipitation Detected F Target Aqueous Solubility Achieved E->F Clear Solution G Advanced Formulation (Lipid Nanoparticles / Solid Dispersion) E->G Persistent Precipitation

Logical workflow for sequential solubility enhancement of hydrophobic amine hydrochlorides.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: SciSpace (scispace.com)
  • Source: BOC Sciences (bocsci.com)
  • Source: National Institutes of Health (nih.gov)

Sources

troubleshooting 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues with 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride in aqueous media, such as cell culture fluid. Precipitation can critically impact experimental reproducibility by altering the effective concentration of the compound. This document provides a structured approach to understanding, troubleshooting, and resolving these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating immediately after I add it to my cell culture medium?

A1: Immediate precipitation upon adding a compound to aqueous media is often due to its concentration exceeding its intrinsic solubility limit in that specific environment. Several physicochemical principles can be at play:

  • "Salting Out" Effect: Cell culture media are complex solutions with high concentrations of salts (e.g., NaCl, KCl, phosphates). When you introduce your compound, which is also a salt, these media components can reduce its solubility by competing for water molecules needed for solvation, effectively "pushing" the compound out of solution.[1][2]

  • Common Ion Effect: The compound is a hydrochloride (HCl) salt. Cell culture media typically contain a significant concentration of chloride ions (Cl⁻). According to Le Chatelier's principle, this "common ion" shifts the dissolution equilibrium towards the solid, undissolved state, thereby decreasing the compound's overall solubility.[3][4][5]

  • Rapid Solvent Change: If you are adding a concentrated stock solution (e.g., in 100% DMSO) directly and quickly into the aqueous medium, the drastic change in solvent polarity can cause the compound to "crash out" before it has a chance to properly disperse and dissolve at the lower target concentration.[6]

Q2: The solution was clear at first, but I saw a precipitate after incubating it at 37°C. What happened?

A2: This delayed precipitation points towards factors related to temperature, time, and media complexity:

  • Temperature-Dependent Solubility: While warming a solution can often aid initial dissolution, the long-term stability of a compound at 37°C is not guaranteed.[7] Some compounds exhibit decreased solubility at higher temperatures, although this is less common. More likely, the elevated temperature accelerates other processes.

  • pH Shifts: Cellular metabolism during incubation can cause the pH of the culture medium to change.[6] The solubility of compounds with ionizable groups, like the pyrrolidine ring in your molecule, can be highly pH-dependent.[8][9] A shift in pH could lower its solubility limit.

  • Interaction with Media Components: Over time, the compound may interact with components in the medium, such as proteins (if using serum), phosphates, or bicarbonate, to form less soluble complexes.[6]

  • Evaporation: If culture plates or flasks are not properly sealed in the incubator, water can evaporate, increasing the concentration of all solutes, including your compound, potentially pushing it past its solubility limit.[10]

Q3: Can I just filter the medium to remove the precipitate and use the remaining solution for my experiment?

A3: This is strongly discouraged. The formation of a precipitate means the concentration of the dissolved compound in your medium is unknown and is certainly lower than your intended target concentration. Using such a solution will lead to inaccurate and non-reproducible results. The primary goal should be to prevent precipitation in the first place.

Q4: What is the best way to prepare and store a stock solution of this compound?

A4: Proper stock solution preparation is the critical first step in avoiding precipitation.

  • Solvent Choice: For compounds with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[11][12]

  • Concentration: Prepare a concentrated stock (e.g., 10-100 mM) in 100% anhydrous DMSO.[13] This allows you to add a very small volume to your final culture medium, minimizing the impact of the organic solvent on your cells and the final solution properties.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber, or light-protecting tubes.[7] Store these aliquots at -20°C for short-term or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[12][13]

Troubleshooting Workflows & Protocols

If you are facing precipitation, follow this logical progression of troubleshooting steps.

Initial Troubleshooting Steps

The first step is to diagnose the likely cause of precipitation by reviewing your current procedure. This decision tree helps guide your initial actions.

G A Precipitation Observed B Check Stock Solution (Clarity, Concentration) A->B C Check Dilution Method (Solvent %, Temp) A->C D Review Final Concentration (Is it too high?) A->D E Stock is cloudy or has precipitate B->E Problem Found F Stock is clear B->F OK H Issue is likely during dilution C->H I Proceed to Advanced Troubleshooting D->I G Re-dissolve stock (Vortex, gentle warm) See Protocol 1 E->G F->H

Caption: Initial decision tree for diagnosing precipitation.

Protocol 1: Optimal Stock Solution Preparation (10 mM in DMSO)

This protocol ensures your starting material is correctly prepared, which is a common source of downstream issues.

Materials:

  • 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride (MW: ~294.64 g/mol , verify batch-specific MW)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

Procedure:

  • Equilibrate: Allow the vial of the compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh out 2.95 mg of the compound and transfer it to a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[7] If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[7][12] Ensure the final solution is completely clear.

  • Aliquot & Store: Divide the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C.

Advanced Troubleshooting Workflow

If basic checks do not resolve the issue, a more systematic approach is needed to find the solubility limit in your specific experimental context.

G A Precipitation Persists B Perform Serial Dilution (See Protocol 2) A->B C Determine Max Solubility (Highest non-precipitating conc.) B->C D Is max solubility > desired conc.? C->D E Yes D->E F No D->F G Issue likely kinetic. Use pre-warmed media. Add stock dropwise while swirling. E->G H Desired concentration is too high for this medium. F->H I Consider Options: 1. Lower final concentration. 2. Increase serum % (if possible). 3. Test alternative media. H->I

Caption: Systematic workflow for advanced troubleshooting.

Protocol 2: Determining Maximum Solubility in Media

This protocol helps you find the practical solubility limit of the compound in your specific cell culture medium.

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare Serial Dilutions: Create a series of intermediate dilutions of your stock solution in your pre-warmed media. For example, to test final concentrations from 1 µM to 100 µM:

    • Prepare a 1:100 dilution of your 10 mM stock in media to get a 100 µM working solution.

    • Perform serial 2-fold dilutions from this 100 µM solution in media to get 50 µM, 25 µM, 12.5 µM, etc.

  • Observe Immediately: Check for any immediate cloudiness or precipitate formation.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1, 4, and 24 hours).

  • Identify Limit: The highest concentration that remains clear and free of visible precipitate after incubation is your practical maximum working concentration for that medium and set of conditions.

  • DMSO Control: Crucially, prepare a parallel set of dilutions using only DMSO (without the compound) to ensure that any observed effects are due to the compound and not the solvent concentration.[14] Most cells can tolerate a final DMSO concentration up to 0.1-0.5%.[11]

Physicochemical Properties Summary

Understanding the compound's properties can provide insight into its behavior.

PropertyValue / InformationSource(s)
Chemical Name 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride[15][16][17]
Molecular Formula C₁₀H₁₃BrClNS[15]
Molecular Weight ~294.64 g/mol (Varies slightly by source)[15]
Salt Form Hydrochloride[15][16][17]
Expected Solubility Low in pure water; higher in organic solvents like DMSO. Weakly basic drugs are generally more soluble at lower pH.[18]General Principle
pKa (Predicted) The pyrrolidine nitrogen makes the compound a weak base. The pKa of pyrrolidine is ~11.3, so at physiological pH (~7.4), it will be protonated and positively charged, which aids solubility.General Principle

References

  • Benchchem. (n.d.). How to prevent CYM5442 hydrochloride precipitation in cell culture.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Procell Life Science & Technology Co., Ltd.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Benchchem. (n.d.). Preventing Lorcainide hydrochloride precipitation in cell culture media.
  • Wikipedia. (n.d.). Salting out. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 4). Common Ion Effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • PubMed. (1977). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Khan Academy. (n.d.). Common ion effect and buffers. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • ResearchGate. (2014). Critical Appraisal of Salting-Out and Its Implications for Chemical and Biological Sciences. Retrieved from [Link]

  • Pearson. (n.d.). Salting Out Explained: Definition, Examples, Practice & Video Lessons.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. Retrieved from [Link]

  • SciELO. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • GoldBio. (2025, March 11). Understanding Salting In and Salting Out: Salt as a Protein Purification Tool.
  • PubChemLite. (n.d.). 3-(4-bromophenyl)pyrrolidine hydrochloride (C10H12BrN). Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Benchchem. (n.d.). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
  • NextSDS. (n.d.). 3-(4-BROMOPHENYL)PYRROLIDINE — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (1962). Salt Effects on a Buffer Indicator Equilibrium.
  • PMC. (2010). Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • MDPI. (2022, December 22). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Retrieved from [Link]

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overcoming low synthesis yield of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific bottlenecks associated with the synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride .

This compound is a highly versatile, functionalized building block frequently utilized in medicinal chemistry and drug discovery. However, its 4-step synthesis from 1-Boc-3-pyrrolidinol is notoriously prone to yield-limiting side reactions—specifically during the thioetherification and final deprotection stages.

Below, you will find a mechanistic breakdown of the workflow, quantitative optimization data, targeted troubleshooting FAQs, and self-validating protocols designed to maximize your synthetic yield and product purity.

Synthesis Workflow & Mechanistic Pathways

SynthesisWorkflow SM 1-Boc-3-pyrrolidinol (Starting Material) Step1 Step 1: Mesylation MsCl, Et3N, DCM, 0°C SM->Step1 Int1 1-Boc-3-pyrrolidinyl methanesulfonate Step1->Int1 Step2 Step 2: Thioetherification 4-Bromobenzenethiol, Cs2CO3 Degassed DMF, 60°C Int1->Step2 Int2 1-Boc-3-[(4-bromophenyl)thio] pyrrolidine Step2->Int2 Side1 Side Reaction: Disulfide Formation (O2 exposure) Step2->Side1 Air/Base Step3 Step 3: Oxidation mCPBA (2.5 eq), DCM, RT Int2->Step3 Int3 1-Boc-3-[(4-bromophenyl)sulfonyl] pyrrolidine Step3->Int3 Side2 Side Reaction: Incomplete Oxidation (Sulfoxide) Step3->Side2 Low mCPBA Step4 Step 4: Deprotection 4M HCl in Dioxane, RT Int3->Step4 Product 3-[(4-Bromophenyl)sulfonyl] pyrrolidine HCl (Final Product) Step4->Product

Optimized 4-step synthesis workflow highlighting key intermediates and side reactions.

Quantitative Data: Standard vs. Optimized Conditions

To isolate the root causes of low yield, we must compare the standard literature conditions against our optimized parameters. The table below summarizes the critical adjustments required to push the overall yield from <15% to >60%.

Reaction StepCommon BottleneckStandard YieldOptimized YieldKey Optimization Parameter
1. Mesylation Incomplete conversion80–85%>95% Strict temperature control (0 °C to RT).
2. Thioetherification Disulfide homocoupling / E2 Elimination30–45%75–85% Rigorous solvent degassing; using Cs₂CO₃ over K₂CO₃.
3. Oxidation Arrested at sulfoxide intermediate60–70%90–95% Titrated mCPBA (≥2.5 eq); extended reaction time.
4. Deprotection Product oiling out (hygroscopic salt)40–50%85–90% Anhydrous 4M HCl in dioxane; Et₂O precipitation.

Troubleshooting FAQs: Overcoming Specific Bottlenecks

Q1: During the thioetherification (Step 2), my yield is exceptionally poor, and TLC shows a prominent UV-active, non-polar byproduct. What is causing this? A: The non-polar byproduct is almost certainly 1,2-bis(4-bromophenyl)disulfane. 4-Bromobenzenethiol is highly susceptible to aerobic oxidation, a process that is drastically accelerated in the presence of a base[1]. When dissolved oxygen is present in your solvent, the thiolate anion undergoes oxidative homocoupling rather than the desired S_N2 attack on the pyrrolidine mesylate. Causality & Solution: You must eliminate oxygen from the system. Sparge your solvent (DMF or MeCN) with argon for at least 30 minutes prior to adding the thiol and base. Furthermore, switching from K₂CO₃ to Cs₂CO₃ increases base solubility, accelerating the S_N2 kinetics so that substitution outcompetes the E2 elimination side-reaction (which forms unwanted 1-Boc-3-pyrroline).

Q2: My LC-MS data for the oxidation step (Step 3) indicates a large percentage of the intermediate sulfoxide (M+16) rather than the target sulfone (M+32). How can I drive this to completion without degrading the Boc group? A: The initial oxidation of a thioether to a sulfoxide is kinetically rapid, but the subsequent oxidation of the electron-deficient sulfoxide to the sulfone is significantly slower and requires a strong oxidant[2]. If your mCPBA is degraded by ambient moisture or under-dosed, the reaction will arrest at the sulfoxide stage. Causality & Solution: Commercial mCPBA is typically only ~70–77% active (the rest being 3-chlorobenzoic acid and water for safety). You must calculate your stoichiometry based on the active oxygen content and use a minimum of 2.5 equivalents. Conduct the initial addition at 0 °C to prevent thermal degradation of the peroxy acid, then allow the reaction to warm to room temperature for 4–6 hours to ensure complete conversion.

Q3: Following Boc deprotection (Step 4), I cannot obtain a crystalline solid. The product forms a sticky, gummy residue that is impossible to filter. How do I isolate the pure hydrochloride salt? A: The hydrochloride salt of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine is highly hygroscopic. If the deprotection is performed using aqueous acids, or if the product is exposed to ambient humidity during rotary evaporation, it will rapidly absorb moisture and "oil out." Additionally, using TFA generates a trifluoroacetate salt, which is inherently more difficult to crystallize than the chloride salt[3]. Causality & Solution: Utilize anhydrous 4M HCl in 1,4-dioxane[3]. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release a tert-butyl cation and CO₂[3]. Crucially, do not evaporate the dioxane completely. Instead, induce precipitation directly from the reaction mixture by adding an excess of cold, anhydrous diethyl ether.

Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following step-by-step methodologies for the two most problematic stages of the synthesis.

Protocol A: Optimized Thioetherification (Step 2)

Objective: Maximize S_N2 substitution while suppressing oxidative disulfide formation and E2 elimination.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-pyrrolidinyl methanesulfonate (10.0 g, 37.7 mmol) and anhydrous DMF (100 mL).

  • Degassing (Critical Step): Submerge a long needle into the solution and sparge with ultra-pure Argon for 30 minutes. Causality: This purges dissolved oxygen, directly preventing the oxidative dimerization of the thiol[1].

  • Reagent Addition: Under a positive Argon flow, add Cs₂CO₃ (18.4 g, 56.5 mmol) followed by 4-bromobenzenethiol (7.8 g, 41.4 mmol).

  • Reaction: Heat the mixture to 60 °C for 12 hours. Avoid reflux temperatures, which increase the thermodynamic drive for elimination.

  • Validation Workup: Cool to room temperature, dilute with EtOAc (300 mL), and wash with 1M NaOH (3 x 100 mL). Self-Validation: The NaOH wash removes any unreacted thiol. If this step is skipped, residual thiol will consume mCPBA in the next step, leading to the incomplete oxidation observed in Q2.

Protocol B: Anhydrous Boc Deprotection & Isolation (Step 4)

Objective: Cleave the tert-butoxycarbonyl group and isolate the highly hygroscopic hydrochloride salt without product oiling.

  • Reaction: Dissolve 1-Boc-3-[(4-bromophenyl)sulfonyl]pyrrolidine (10.0 g, 25.6 mmol) in anhydrous DCM (20 mL). Slowly add 4M HCl in 1,4-dioxane (32 mL, 128 mmol)[3].

  • Monitoring: Stir at room temperature for 2 hours. The byproduct (isobutylene and CO₂) will safely off-gas.

  • Precipitation (Critical Step): Slowly add cold, anhydrous diethyl ether (150 mL) to the stirring solution to force the complete precipitation of the hydrochloride salt.

  • Isolation: Filter the white precipitate rapidly through a sintered glass funnel under a blanket of dry Argon. Wash with additional cold diethyl ether (50 mL).

  • Storage: Immediately transfer the solid to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and dry overnight to yield the crisp, flowable powder.

References

  • Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Electrochemical oxidative oxysulfenylation and aminosulfenylation of alkenes with hydrogen evolution Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: Resolving NMR Signal Overlap in 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral assignment of functionalized pyrrolidines. The molecule 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride presents a unique set of NMR challenges due to its chiral center, diastereotopic ring protons, and its hydrochloride salt form.

This guide is designed to provide drug development professionals and analytical chemists with field-proven, self-validating methodologies to untangle complex signal overlaps.

Diagnostic Overview: Anticipated Spectral Complexities

Before troubleshooting, it is critical to understand the baseline magnetic environments of the molecule. Table 1 summarizes the quantitative data and primary causes of signal overlap.

Table 1: Anticipated ¹H NMR Chemical Shifts and Overlap Vulnerabilities (DMSO-d₆ at 298 K)

Structural MotifExpected Shift (δ, ppm)MultiplicityIntegrationPrimary Cause of Overlap / Complexity
NH₂⁺ (Salt) 9.0 – 9.5Broad singlet2HQuadrupolar relaxation of ¹⁴N and rapid proton exchange.
Aromatic (Ar-H) 7.7 – 7.9AA'BB' multiplet4HSecond-order coupling effects from the para-substituted ring.
Pyrrolidine C3-H 4.0 – 4.2Multiplet1HExtensive vicinal (³J) coupling to C2 and C4 protons.
Pyrrolidine C2, C5 3.1 – 3.5Multiplet4HDiastereotopic splitting; overlaps heavily with residual H₂O in DMSO-d₆.
Pyrrolidine C4 1.9 – 2.2Multiplet2HDiastereotopic ABX spin system.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does the aliphatic region (1.5–4.0 ppm) appear as an unreadable cluster of multiplets rather than clean first-order signals? A1: The structural asymmetry introduced by the bulky (4-bromophenyl)sulfonyl group at the C3 position renders the methylene protons at C2, C4, and C5 diastereotopic[1]. Because these protons reside in distinct spatial and magnetic environments, they exhibit different chemical shifts and couple to one another (geminal ²J coupling, typically -10 to -12 Hz) as well as to adjacent protons (vicinal ³J coupling). This generates complex, higher-order ABX spin systems. Furthermore, in non-exchanging solvents like DMSO-d₆, the protonated secondary amine (NH₂⁺) of the hydrochloride salt introduces additional scalar coupling to the adjacent C2 and C5 protons, severely convoluting the multiplet structures.

Q2: How can I eliminate the signal broadening and overlap caused by the hydrochloride salt without performing a time-consuming free-base extraction? A2: Perform an in-tube D₂O exchange. The addition of D₂O facilitates rapid deuterium exchange with the labile NH₂⁺ protons, converting them to ND₂⁺. This eliminates the ³J coupling between the nitrogen protons and the C2/C5 aliphatic protons, instantly simplifying their multiplet structures and removing the broad NH₂⁺ signal that can obscure downfield impurities.

Q3: The C2 and C5 pyrrolidine signals overlap heavily with the residual water peak in DMSO-d₆ (around 3.33 ppm). How can I resolve this without changing my primary solvent? A3: Utilize Variable Temperature (VT) NMR. The chemical shift of the residual water peak is highly temperature-dependent due to the disruption of hydrogen bonding networks at elevated temperatures. By increasing the probe temperature from 298 K to 323 K (50 °C), the water peak will shift upfield (towards lower ppm), effectively "uncovering" the underlying C2 and C5 pyrrolidine signals.

Q4: Even after D₂O exchange, the diastereotopic multiplets are too complex to integrate accurately. What advanced technique should I use? A4: Implement Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk experiments)[2]. Pure shift NMR suppresses homonuclear scalar couplings (J_HH), collapsing complex multiplets into single lines (singlets) at their respective chemical shifts[3]. This dramatically enhances resolution in the crowded 1.5–4.0 ppm region, allowing for precise integration and assignment of the diastereotopic protons[4]. For even greater resolution, real-time pure shift HSQC can be employed to provide chemical shift information in both dimensions without homonuclear coupling artifacts[5].

Experimental Protocols: Self-Validating Workflows

Protocol A: In-Tube D₂O Exchange for Rapid Spectral Simplification

Self-Validating Mechanism: The success of this protocol is confirmed by the complete disappearance of the broad NH₂⁺ signal at ~9.0–9.5 ppm and the immediate sharpening of the C2/C5 aliphatic signals.

  • Baseline Acquisition: Dissolve 5–10 mg of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride in 0.6 mL of dry DMSO-d₆. Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans).

  • Titration: Remove the NMR tube from the spectrometer. Add 1–2 drops (approx. 10–20 µL) of high-purity Deuterium Oxide (D₂O) directly into the sample.

  • Equilibration: Cap the tube securely and invert it 5–10 times to ensure complete homogeneous mixing. Allow 2 minutes for the exchange equilibrium to settle.

  • Re-Acquisition: Re-insert the sample. Re-shim the magnet (the addition of D₂O will slightly alter the lock level and Z-axis homogeneity) and re-tune the probe.

  • Validation: Acquire a new 1D ¹H NMR spectrum. Overlay the pre- and post-exchange spectra to identify the simplified C2 and C5 signals.

Protocol B: Multiplicity-Edited 2D ¹H-¹³C HSQC Setup

Self-Validating Mechanism: Diastereotopic protons attached to the same carbon will definitively manifest as two distinct cross-peaks at different ¹H frequencies but an identical ¹³C frequency. The multiplicity editing ensures CH₂ groups appear with an inverted phase relative to CH/CH₃ groups.

  • Preparation: Ensure the sample concentration is sufficient (≥10 mg/0.6 mL) to obtain adequate signal-to-noise for ¹³C natural abundance.

  • Tuning & Matching: Tune and match the probe for both the ¹H and ¹³C channels to maximize sensitivity.

  • Parameter Optimization: Acquire a standard 1D ¹H spectrum. Optimize the spectral width (SW) in the F2 (¹H) dimension to cover only the region of interest (e.g., 1.0 to 10.0 ppm) to maximize digital resolution.

  • Sequence Selection: Load a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Acquisition: Set the number of scans (NS) to 4 or 8. Crucially, set the number of increments in the indirect F1 (¹³C) dimension to at least 256 to ensure adequate resolution of the closely spaced C2, C4, and C5 carbons.

  • Processing: Process the data using linear prediction in the F1 dimension. Analyze the phase: the diastereotopic CH₂ groups of the pyrrolidine ring will appear with opposite phase (e.g., blue) compared to the CH group at C3 (e.g., red).

Decision Workflow Diagram

Workflow A Identify Overlap in 1H NMR B Aliphatic Region (1.5-4.0 ppm) A->B C Aromatic Region (7.5-8.0 ppm) A->C D NH2+ Broadening? B->D J AA'BB' System Overlap? C->J E Perform D2O Exchange D->E Yes F Water Peak Interference? D->F No E->F G Apply VT-NMR (Increase Temp) F->G Yes H Diastereotopic Multiplets? F->H No G->H I Run Pure Shift NMR / HSQC H->I Yes K Run 2D COSY / J-Resolved J->K Yes

Decision workflow for resolving NMR signal overlap in 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl.

Sources

Technical Support Center: Stabilization & Storage of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural and functional integrity of your Active Pharmaceutical Ingredients (APIs) is paramount. 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a highly valuable sulfonamide derivative, but its specific chemical topology—a secondary amine hydrochloride salt coupled with an aryl bromide moiety—introduces unique vulnerabilities during long-term storage.

This guide provides field-proven, causality-driven protocols to mitigate hygroscopicity, prevent photodegradation, and ensure your compound remains assay-ready.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my powder become sticky, clump, or form a solid mass over time? The Causality: This is a classic case of moisture sorption leading to deliquescence. While the sulfonamide core is relatively stable, the pyrrolidine nitrogen is protonated as a hydrochloride (HCl) salt to improve aqueous solubility. However, the highly electronegative chloride ion acts as a strong hydrogen-bond acceptor, actively pulling water molecules from the atmosphere[1]. Once the critical relative humidity ( RH0​ ) is breached, the salt dissolves in the absorbed atmospheric moisture, causing a phase transformation from a crystalline powder to a sticky, deliquescent mass[2]. The Solution: The compound must be handled in a low-humidity environment (< 30% RH) and stored in a desiccator. If your sample has already clumped, it can often be recovered via lyophilization (freeze-drying), provided no secondary hydrolysis has occurred.

Q2: Is the bromophenyl group sensitive to ambient laboratory light? The Causality: Yes. Aryl bromides are susceptible to UV and high-energy visible light (blue photons). Light exposure provides the activation energy required for the homolytic cleavage of the C–Br bond, generating highly reactive aryl radicals that can lead to debromination or cross-coupling degradation products[3][4]. The Solution: Always store the compound in amber glass vials. When working with the compound on the benchtop for extended periods, wrap the reaction vessels in aluminum foil or use low-UV laboratory lighting.

Q3: Why do you recommend Argon over Nitrogen for inert gas purging? The Causality: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it acts as a heavy "blanket" that sinks to the bottom, effectively pushing oxygen and moisture up and out of the vial headspace[5]. This drastically reduces oxidative stress and moisture ingress during long-term storage.

Part 2: Mechanistic Degradation Pathways

To effectively stabilize the compound, we must first map how environmental stressors interact with its molecular architecture.

G API 3-[(4-Bromophenyl)sulfonyl] pyrrolidine HCl Moisture Moisture (H2O) API->Moisture Exposure (>40% RH) Light UV/Blue Light API->Light Exposure (<450 nm) Deliquescence Deliquescence & Caking Moisture->Deliquescence H-bonding with Cl- Debromination C-Br Homolytic Cleavage Light->Debromination Photodegradation

Logical relationship of degradation pathways for the API under environmental stress.

Quantitative Stability Metrics

The following table summarizes the critical degradation thresholds and the corresponding mitigation strategies required to maintain API integrity.

Degradation TriggerChemical MechanismCritical ThresholdMitigation Strategy
Relative Humidity (RH) Deliquescence via Cl⁻ hydrogen bonding> 40% RH at 25°CDesiccator storage, Argon backfilling
UV/Visible Light Homolytic C-Br bond cleavage< 450 nm (UV/Blue light)Amber glass vials, dark storage
Thermal Stress Accelerates phase transitions & oxidation> 25°C (Prolonged)Store at -20°C (Long-term) or 4°C (Short-term)

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the trustworthiness of your experimental data, the storage of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride must follow a strict, self-validating protocol. Repeatedly opening a bulk container introduces fresh moisture and oxygen, leading to cumulative degradation.

Step-by-Step Aliquotting and Storage Methodology

Materials Required:

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined screw caps.

  • Argon gas cylinder with a low-flow regulator and sterile needle attachment.

  • Parafilm M®.

  • Vacuum desiccator containing indicating silica gel.

  • Analytical balance (0.1 mg precision).

Procedure:

  • Environmental Control: Perform all weighing and aliquotting inside a glove box or a climate-controlled room where the Relative Humidity (RH) is strictly maintained below 30%.

  • Aliquotting: Divide the bulk API powder into single-use aliquots (e.g., 10 mg to 50 mg per vial). This prevents the bulk material from undergoing repeated freeze-thaw cycles and continuous atmospheric exposure.

  • Argon Purging: Insert the Argon gas needle into the upper headspace of the amber vial. Purge gently at a low flow rate for 10–15 seconds. Crucial: Do not point the gas stream directly at the powder to avoid aerosolizing the API.

  • Sealing & Self-Validation Prep: Immediately cap the vial tightly with a PTFE-lined screw cap. Self-Validation Step: Weigh the fully sealed vial on an analytical balance and record this exact mass on the label. Wrap the cap junction tightly with Parafilm.

  • Desiccation & Temperature Control: Place the sealed vials into a secondary container (e.g., a sealed Tupperware box or vacuum desiccator) containing fresh indicating silica gel. Store the entire assembly in a -20°C freezer.

Self-Validating Retrieval Protocol: When retrieving an aliquot for an experiment, remove the vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening . Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Validation Check: Re-weigh the sealed vial before opening. A mass increase of >0.1 mg indicates a compromised seal and potential moisture ingress during storage. If compromised, verify structural integrity via LC-MS or 1 H-NMR (monitoring the aromatic protons at ~7.6 ppm for signs of debromination) before use in sensitive assays.

Workflow Start 1. Receive Bulk API Aliquot 2. Aliquot into Amber Vials Start->Aliquot Prevent freeze-thaw cycles Purge 3. Purge Headspace w/ Argon Aliquot->Purge Displace O2 and Moisture Seal 4. PTFE Cap + Parafilm + Weigh Purge->Seal Establish baseline mass Store 5. Store at -20°C in Desiccator Seal->Store Long-term stabilization

Step-by-step workflow for the long-term stabilization and storage of the API.

References

  • "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs", Semantic Scholar. URL:[Link]

  • "Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts", PMC. URL:[Link]

  • "Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides", ACS Publications. URL:[Link]

  • "UV Light Generation and Challenging Photoreactions Enabled by Upconversion in Water", Journal of the American Chemical Society. URL:[Link]

  • "WO2016038355A1 - An improved process for producing a soft gel capsule comprising viable probiotic bacteria...", Google Patents.

Sources

Validation & Comparative

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride vs structurally similar sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization and Comparison of Pyrrolidine Sulfonamides: Evaluating 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Hydrochloride in Context

A Senior Application Scientist's Perspective for Researchers and Drug Developers

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drugs ranging from antibacterials to diuretics and anti-cancer agents.[1][2] Within this broad class, the pyrrolidine sulfonamide motif has emerged as a particularly "privileged" scaffold. The non-planar, three-dimensional nature of the pyrrolidine ring allows for a nuanced exploration of chemical space, offering advantages in achieving target specificity and favorable physicochemical properties.[3][4]

This guide focuses on a representative yet underexplored member of this class: 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride . As specific experimental data for this compound is not publicly available, we will use it as a model to build a comprehensive framework for its characterization. We will deconstruct its key structural features and provide a comparative analysis against well-documented, structurally similar pyrrolidine sulfonamides. This guide will equip researchers with the strategic insights and detailed experimental protocols necessary to evaluate its potential and position it within the broader landscape of sulfonamide-based therapeutics.

Deconstructing the Pyrrolidine Sulfonamide Scaffold

The therapeutic potential of a molecule like 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is derived from the interplay of its three core components. Understanding the contribution of each part is critical for predicting its biological activity and designing future analogs.

  • The Pyrrolidine Ring: This saturated five-membered heterocycle provides a rigid, three-dimensional framework. Unlike flat aromatic rings, its puckered nature allows for precise spatial orientation of substituents, which can be critical for fitting into a protein's binding pocket.[3]

  • The Sulfonyl Linker: The sulfonamide group (-SO₂NH-) is a key pharmacophoric feature. It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. For instance, in carbonic anhydrase and dihydropteroate synthase inhibitors, the sulfonamide moiety directly coordinates with a zinc ion in the enzyme's active site.[5][6]

  • The 4-Bromophenyl Group: The aryl portion of the molecule dictates interactions with hydrophobic pockets of the target protein. The bromine substituent is significant; its lipophilic nature can enhance membrane permeability and binding affinity.[7] Furthermore, as a halogen, it acts as an electron-withdrawing group, influencing the electronic properties of the entire molecule.

cluster_components Key Structural Components cluster_properties Predicted Contributions Compound 3-[(4-Bromophenyl)sulfonyl]pyrrolidine Pyrrolidine Pyrrolidine Ring Compound->Pyrrolidine Sulfonyl Sulfonyl Linker Compound->Sulfonyl Aryl 4-Bromophenyl Group Compound->Aryl Prop_Pyrrolidine Rigid 3D Scaffold Stereochemical Control Pyrrolidine->Prop_Pyrrolidine Prop_Sulfonyl H-Bond Acceptor Metal Ion Coordination Sulfonyl->Prop_Sulfonyl Prop_Aryl Hydrophobic Interactions Modulates Lipophilicity & Electronics Aryl->Prop_Aryl

Fig. 1: Key structural components of the pyrrolidine sulfonamide scaffold.

The Comparative Landscape: Known Targets and Analogs

The pyrrolidine sulfonamide scaffold has been successfully adapted to target a diverse range of proteins. A new compound's potential can be inferred by comparing its structure to these established agents.

Ion Channel Modulators

Modifications to the pyrrolidine core and aryl substituents have yielded potent ion channel modulators.

  • TRPV4 Antagonists: A series of pyrrolidine sulfonamides were developed as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) channel, a target for treating pulmonary edema.[8] The lead compound, GSK3395879 , emerged from extensive structure-activity relationship (SAR) studies where a pyrrolidine diol core was found to be optimal for potency.[9][10]

  • T-Type Calcium Channel Blockers: In the pursuit of non-addictive pain therapeutics, optimization of sulfonamides for improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties led to the discovery of ABT-639 . This compound is a selective blocker of Cav3.2 T-type calcium channels and demonstrated robust efficacy in preclinical pain models.[11]

Enzyme Inhibitors

Enzyme inhibition is a classic mechanism for sulfonamides, and the pyrrolidine scaffold has been used to achieve high potency and selectivity.

  • Carbonic Anhydrase (CA) Inhibitors: Pyrrolidine-benzenesulfonamide derivatives have shown potent, nanomolar inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[4] CAs are targets for diuretics, anti-glaucoma agents, and anti-cancer therapies. The sulfonamide group is essential for this activity, directly binding to the catalytic zinc ion.[6]

  • Dihydropteroate Synthase (DHPS) Inhibitors: The foundational antibacterial action of sulfonamides stems from the competitive inhibition of DHPS, a key enzyme in the bacterial folate synthesis pathway.[5][12] While resistance is an issue, novel sulfonamides are continually being developed to target this pathway in resistant strains.[13]

Neurotransmitter Transporter Inhibitors

The pyrrolidine ring is a common feature in molecules targeting the central nervous system.

  • Glycine Transporter 1 (GlyT1) Inhibitors: A series of pyrrolidine sulfonamides were investigated as inhibitors of GlyT1. By modulating glycine levels at the NMDA receptor, these compounds represent a potential therapeutic strategy for treating the negative symptoms of schizophrenia.[3]

Table 1: Comparative Biological Activity of Representative Pyrrolidine Sulfonamides and Related Analogs

Compound/Analog Class Target(s) Key Application Reported Potency (IC₅₀ or Kᵢ) Reference
GSK3395879 TRPV4 Ion Channel Pulmonary Edema IC₅₀: ~3-10 nM (species dependent) [8][9]
ABT-639 Analog Cav3.2 T-Type Ca²⁺ Channel Neuropathic Pain IC₅₀: ~190 nM [11]
Pyrrolidine-benzenesulfonamides hCA I, hCA II Glaucoma, Diuresis Kᵢ: 5.14 - 17.61 nM [4]
Novel Sulfonamide (FQ5) Bacterial DHPS Antibacterial MIC: 16-32 µg/mL [13]

| GlyT1 Inhibitor Series | GlyT1 | Schizophrenia | IC₅₀: Single to double-digit nM |[3] |

A Roadmap for Characterization: Essential Experimental Protocols

To evaluate a novel compound like 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, a tiered, systematic screening approach is essential. The following protocols are designed to be self-validating and provide a robust foundation for characterization.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

Given the prevalence of CA inhibition among sulfonamides, this is a logical primary screen. This protocol is adapted from established methods for measuring CA-catalyzed CO₂ hydration.[14][15]

Principle: This stopped-flow spectrophotometric assay measures the inhibition of the initial rate of the CA-catalyzed hydration of CO₂. The reaction is monitored by the color change of a pH indicator.

Materials:

  • Test Compound (e.g., 3-[(4-Bromophenyl)sulfonyl]pyrrolidine HCl) dissolved in DMSO.

  • Purified human Carbonic Anhydrase II (hCA II).

  • Buffer: 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas into chilled, deionized water).

  • Positive Control Inhibitor: Acetazolamide.

  • Stopped-flow spectrophotometer.

Step-by-Step Procedure:

  • Enzyme/Inhibitor Preparation: Prepare a solution of hCA II in the HEPES buffer. In separate tubes, prepare serial dilutions of the test compound and Acetazolamide.

  • Pre-incubation: In one syringe of the stopped-flow instrument, mix the hCA II solution with either the test compound, positive control, or vehicle (DMSO) for a final enzyme concentration of ~10 nM. Allow to incubate for 10 minutes at 25°C.

  • Reaction Initiation: Fill the second syringe with the CO₂-saturated water and the phenol red indicator.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, monitored by the change in absorbance of phenol red at 557 nm over 10-100 seconds.

  • Data Analysis: Determine the initial reaction rates. Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Trustworthiness Check: The assay is validated if the IC₅₀ of the positive control (Acetazolamide) falls within the expected range and the vehicle control shows no inhibition.

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Prepare Serial Dilutions of Test Compound & Controls R1 Pre-incubate hCA II with Compound (Syringe A) P1->R1 P2 Prepare hCA II Solution in Buffer P2->R1 R3 Rapid Mix & Initiate Reaction R1->R3 R2 Prepare CO2 Substrate with Indicator (Syringe B) R2->R3 R4 Monitor Absorbance at 557 nm R3->R4 A1 Calculate Initial Rates & % Inhibition R4->A1 A2 Determine IC50 Value A1->A2

Fig. 2: Workflow for the Carbonic Anhydrase (CA) Inhibition Assay.
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol, adapted from CLSI guidelines, determines the lowest concentration of an agent that prevents visible bacterial growth.[13][14]

Principle: A broth microdilution method is used where bacterial strains are exposed to serial dilutions of the test compound in a 96-well plate.

Materials:

  • Test Compound dissolved in DMSO.

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Media: Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive Control: An established antibiotic (e.g., Sulfamethoxazole).

  • Spectrophotometer or microplate reader.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension into MHB for the final inoculum.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. For example, add 100 µL of MHB to wells 2-11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue serially to well 10.

  • Controls: Designate wells for controls: Well 11 serves as a growth control (bacteria, no compound), and well 12 as a sterility control (MHB only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Trustworthiness Check: The sterility control must be clear, and the growth control must show robust turbidity. The MIC of the positive control should be within its known range for the tested strains.

Protocol 3: Preliminary Safety Assessment - MTT Cytotoxicity Assay

This is a crucial early-stage assay to assess a compound's general toxicity to mammalian cells.[14][16]

Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Materials:

  • Test Compound dissolved in DMSO.

  • Mammalian Cell Line (e.g., HEK293 or HepG2).

  • Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., acidified isopropanol or SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Trustworthiness Check: The vehicle control should exhibit ~100% viability, and the positive control should show a potent cytotoxic effect.

Conclusion and Strategic Outlook

While 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride remains an uncharacterized molecule, its structure firmly places it within a class of compounds with proven therapeutic relevance. The pyrrolidine sulfonamide scaffold is a versatile starting point for developing inhibitors of ion channels, enzymes, and transporters.[3][4][9] The presence of the 4-bromophenyl moiety suggests that medicinal chemists have intentionally modulated the compound's lipophilicity and electronic properties, likely to enhance target engagement or improve pharmacokinetic properties.[7]

For any researcher encountering such a compound, the path forward involves a systematic evaluation as outlined in this guide. By first screening against common sulfonamide targets like carbonic anhydrases and bacterial DHPS, and then conducting essential safety and ADME profiling, a clear picture of the compound's potential can be established. This comparative and methodical approach is fundamental to navigating the complex landscape of drug discovery and unlocking the therapeutic promise held within scaffolds like the pyrrolidine sulfonamides.

References

  • BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
  • BenchChem. (2025). Comparative analysis of the mechanism of action of different sulfonamide drugs.
  • BioWorld. (2018). New pyrrolidine sulfonamides as TRPV4 antagonists.
  • Brnardic, E.J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9753. Available from: [Link]

  • BenchChem. (2025). Comparative Analysis of Amidine Sulfonamides and Traditional Sulfonamides.
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  • BenchChem. (2025). An In-depth Technical Guide to the Exploratory Screening of Pyrrolidine-Based Sulfonic Acids.
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  • ACS Publications. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Available from: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

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  • Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry, 65(4), 3248-3259. Available from: [Link]

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Available from: [Link]

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  • MDPI. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Available from: [Link]

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  • Shipe, W. D., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 4(10), 953-958. Available from: [Link]

  • Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine, 105(2), 179-184. Available from: [Link]

  • NextSDS. (n.d.). 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride — Chemical Substance Information. Available from: [Link]

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A Comparative Guide to Purity Analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, a key intermediate in medicinal chemistry. We will explore the rationale behind the analytical choices, present a detailed LC-MS protocol, and objectively compare its performance against the benchmark High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, supported by relevant validation data.

The Imperative of Purity: Why This Analysis Matters

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a sulfonylpyrrolidine derivative. The purity of such intermediates is critical as any impurities, whether they are residual starting materials, by-products, or degradation products, can have significant consequences in the final API.[] These impurities could be toxic, reduce the efficacy of the final drug, or compromise its stability. Therefore, a highly sensitive and specific analytical method is not just a quality control measure; it is a fundamental component of the drug development process, mandated by regulatory bodies worldwide.[]

LC-MS: The Gold Standard for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for pharmaceutical analysis due to its unparalleled sensitivity and specificity.[2] Unlike traditional HPLC with UV detection, which identifies compounds based on their light absorbance, LC-MS weighs the molecules themselves by determining their mass-to-charge ratio (m/z).[3] This provides a definitive identification and allows for the detection of impurities that may co-elute with the main peak or lack a UV chromophore.[3][4]

For a molecule like 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, LC-MS is particularly advantageous. The presence of a bromine atom gives it a characteristic isotopic pattern, which can be readily detected by the mass spectrometer, further enhancing the confidence in its identification.

A Comparative Analysis: LC-MS vs. HPLC-UV

While LC-MS offers superior performance, HPLC-UV remains a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. The choice between the two depends on the specific analytical needs.

Parameter LC-MS HPLC-UV Rationale and Insights
Specificity Very HighModerate to HighLC-MS provides mass information, which is a highly specific identifier. HPLC-UV relies on retention time and UV spectra, which can be ambiguous if impurities co-elute or have similar UV profiles.[5]
Sensitivity (LOD/LOQ) Very High (pg to ng/mL)Moderate (ng to µg/mL)LC-MS can detect impurities at much lower levels, which is critical for meeting stringent regulatory requirements for impurity profiling.[6]
Linearity (R²) Typically >0.99Typically >0.99Both techniques can provide excellent linearity over a defined concentration range when properly validated.[5]
Precision (%RSD) < 2%< 2%For routine analysis, both methods can achieve high precision.
Accuracy (% Recovery) 98-102%98-102%When validated, both methods can provide high accuracy.
Impurity Identification ExcellentLimitedLC-MS/MS can provide structural information about unknown impurities through fragmentation analysis, which is not possible with HPLC-UV.[4]
Cost & Complexity HighModerateLC-MS instruments are more expensive to purchase and maintain, and require more specialized expertise to operate.[7]

The quantitative data in this table is based on a comparative study of HPLC-UV and LC-MS/MS methods for the determination of a novel aminothiazole, demonstrating typical performance for small molecule pharmaceutical analysis.[5]

Experimental Protocols

A robust analytical method is built on a well-designed protocol. Below are detailed, step-by-step methodologies for the purity analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride by LC-MS and a comparative HPLC-UV method. These protocols are grounded in established practices for the analysis of sulfonamides and other polar, brominated compounds.[8][9][10]

Part 1: LC-MS Purity Analysis Protocol

This protocol is designed for high sensitivity and specificity, making it ideal for impurity profiling and trace-level quantification.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL. Further dilute to create a working standard of 1 µg/mL.
  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a nominal concentration of 1 µg/mL.

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point due to its versatility.[11]
  • Mobile Phase A: 0.1% Formic acid in water. The acid helps to protonate the analyte for better ionization in positive ESI mode.[9]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B (linear gradient)
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 5% B and equilibrate
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. Mass Spectrometer Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Scan Mode: Full scan (e.g., m/z 100-500) for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main peak and known impurities.
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 350 °C
  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

4. Data Analysis:

  • Identify the peak for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride by its retention time and expected m/z.
  • Integrate the peak area of the main compound and all detected impurities.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.
Part 2: HPLC-UV Comparative Protocol

This protocol is suitable for routine quality control where the primary goal is to quantify the main component.

1. Sample and Standard Preparation:

  • Prepare standard and sample solutions as described in the LC-MS protocol, but at a higher concentration, typically 0.5-1.0 mg/mL, to ensure adequate UV response.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase and Gradient: Same as the LC-MS method.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 20 µL
  • UV Detection: 230 nm (or a wavelength determined by UV scan of the standard).

3. Data Analysis:

  • Identify the main peak by its retention time.
  • Calculate purity using the area percent method as described for the LC-MS analysis.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflows for both LC-MS and HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Weigh Weigh Standard & Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to 1 µg/mL Dissolve->Dilute Inject Inject 5 µL Dilute->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate HPLCUV_Workflow cluster_prep_hplc Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data_hplc Data Analysis Weigh_H Weigh Standard & Sample Dissolve_H Dissolve in Diluent Weigh_H->Dissolve_H Dilute_H Dilute to 1 mg/mL Dissolve_H->Dilute_H Inject_H Inject 20 µL Dilute_H->Inject_H Separate_H C18 Column Separation Inject_H->Separate_H Detect_H UV Detection (230 nm) Separate_H->Detect_H Integrate_H Integrate Peaks Detect_H->Integrate_H Calculate_H Calculate % Purity Integrate_H->Calculate_H

Caption: HPLC-UV workflow for purity analysis.

Understanding Potential Impurities

A robust purity method must be able to separate the main compound from any potential impurities. For 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, impurities can arise from two main sources:

  • Process-Related Impurities: These are substances related to the manufacturing process. Based on common synthetic routes for pyrrolidine derivatives, these could include:

    • Unreacted starting materials: 4-bromophenylsulfonyl chloride and pyrrolidine.

    • By-products from side reactions. [12]

  • Degradation Products: These can form during storage or handling. The sulfonyl group and the pyrrolidine ring can be susceptible to:

    • Hydrolysis: Cleavage of the S-N bond under certain pH conditions.

    • Oxidation: The sulfur atom can be oxidized to a higher oxidation state.

The developed LC-MS method should be challenged with samples subjected to forced degradation (e.g., acid, base, oxidative, and photolytic stress) to ensure it is "stability-indicating" as per ICH guidelines.

Conclusion: Choosing the Right Tool for the Job

Both LC-MS and HPLC-UV are powerful techniques for the purity analysis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride.

  • LC-MS is the superior method for in-depth impurity profiling, characterization of unknown impurities, and when high sensitivity is required. Its specificity provides a high degree of confidence in the analytical results, making it indispensable for drug discovery, development, and regulatory submissions.

  • HPLC-UV offers a reliable, cost-effective, and robust solution for routine quality control of the bulk substance where the primary objective is to confirm the purity against a known standard and for impurities that are well-characterized and present at levels detectable by UV.

Ultimately, a comprehensive quality control strategy may employ both techniques: HPLC-UV for routine batch release and LC-MS for initial method development, impurity identification, and stability studies. This dual approach ensures both efficiency and the highest level of scientific rigor in the development of safe and effective pharmaceuticals.

References

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers and inflammatory diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target effects, resulting from a compound inhibiting kinases other than the intended target, can lead to unforeseen toxicities or, in some cases, desirable polypharmacology.[5][6] Therefore, a rigorous assessment of a novel inhibitor's selectivity profile is a cornerstone of its preclinical development.

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of a novel chemical entity, using the hypothetical compound 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride as a case study. As this is a novel compound with no publicly available kinase inhibition data, we will walk through the essential experimental workflows, data interpretation, and comparative analysis necessary to characterize its selectivity profile. We will compare its hypothetical performance against established kinase inhibitors to provide a clear, objective context for its potential as a research tool or therapeutic lead.

The Imperative of Kinase Selectivity: From Biochemical Potency to Cellular Context

A kinase inhibitor's journey from a promising hit to a viable drug candidate is paved with extensive profiling to understand its spectrum of activity.[7] This process typically begins with in vitro biochemical assays to determine the compound's potency against its primary target and a broad panel of other kinases.[5] While these assays are invaluable for understanding the intrinsic affinity of an inhibitor for various kinases, they do not always reflect the compound's behavior in a cellular environment.[1][8] Factors such as cell permeability, intracellular ATP concentrations, and the engagement of kinases in complex signaling networks can significantly influence an inhibitor's apparent selectivity.[8][9] Consequently, a multi-pronged approach that combines biochemical screening with cellular target engagement assays is crucial for a comprehensive and physiologically relevant assessment of kinase inhibitor selectivity.

Methodological Approaches to Kinase Inhibitor Profiling

A variety of robust and high-throughput assay formats are available to researchers for kinase selectivity profiling. These can be broadly categorized into biochemical and cellular assays.

Biochemical Assays: These assays utilize purified recombinant kinases and substrates to directly measure the inhibitor's effect on enzymatic activity. Common formats include:

  • Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. While highly sensitive and reliable, they involve the handling of radioactive materials.

  • Luminescence-Based Assays: These assays, such as the Promega ADP-Glo™ Kinase Assay, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10][11][12] They are non-radioactive, highly sensitive, and amenable to high-throughput screening.

  • Fluorescence-Based Assays: These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen®, which can measure either kinase activity or inhibitor binding.[13] They offer a robust and sensitive platform for inhibitor profiling.

Cellular Assays: These assays measure the interaction of an inhibitor with its target kinase within a live cell, providing a more physiologically relevant assessment of target engagement.

  • NanoBRET™ Target Engagement Assays: This technology from Promega quantitatively measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase in living cells.[14] It allows for the determination of cellular affinity and residence time of the inhibitor.[14]

Experimental Workflow: Profiling 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

To characterize the kinase selectivity of our hypothetical compound, we will outline a two-tiered approach: an initial broad biochemical screen followed by a focused cellular target engagement assay.

Tier 1: Broad Kinome Profiling using the ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride against a diverse panel of recombinant human kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride in 100% DMSO. Create a serial dilution series of the compound in DMSO. A typical starting concentration for the assay is 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to the assay buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[15]

  • Inhibitor Addition: Add the serially diluted compound to the reaction wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride Add_Inhibitor Add diluted compound and controls to wells Compound_Prep->Add_Inhibitor Assay_Plate Prepare 384-well assay plate Add_Kinase Add Kinase, Substrate, and ATP to wells Assay_Plate->Add_Kinase Add_Kinase->Add_Inhibitor Incubate_Kinase Incubate for 60 min at room temperature Add_Inhibitor->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate for 40 min Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 Incubate for 30-60 min Add_Detection->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Plot_Data Plot Luminescence vs. log[Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 values Plot_Data->Calculate_IC50

Workflow for biochemical kinase cross-reactivity screening.

Tier 2: Cellular Target Engagement using NanoBRET™ Assay

Objective: To confirm the on- and off-target activity of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride in a live-cell context.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

  • Compound Addition: Prepare a serial dilution of the test compound and add it to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand that binds to the kinase's ATP pocket.

  • Substrate and Inhibitor Addition: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • BRET Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50.

Hypothetical Data and Comparative Analysis

For the purpose of this guide, we will generate hypothetical data for 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride and compare it to two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Gefitinib , a selective EGFR inhibitor.

Table 1: Hypothetical Biochemical IC50 Profile of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Kinase TargetKinase FamilyIC50 (nM)
SRC Tyrosine Kinase50
ABL1 Tyrosine Kinase75
LCKTyrosine Kinase150
FYNTyrosine Kinase200
EGFRTyrosine Kinase>10,000
VEGFR2Tyrosine Kinase5,000
CDK2CMGC>10,000
p38α (MAPK14)CMGC8,000
ROCK1AGC>10,000

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride appears to be a potent inhibitor of the SRC family kinases (SRC, LCK, FYN) and ABL1, while showing significantly less activity against other kinases from different families.

Table 2: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride (Hypothetical)Dasatinib (Multi-kinase Inhibitor)Gefitinib (Selective EGFR Inhibitor)
SRC 50 1>10,000
ABL1 75 <1>10,000
EGFR >10,0003020
VEGFR2 5,00015>10,000
p38α (MAPK14) 8,0008>10,000

Data for Dasatinib and Gefitinib are representative values from published literature. Data for the hypothetical compound is for illustrative purposes.

This comparative table provides crucial context. Our hypothetical compound shows a degree of selectivity for SRC and ABL kinases, but it is less potent than the multi-kinase inhibitor Dasatinib. Unlike Gefitinib, it does not potently inhibit EGFR. This profile suggests a potential therapeutic window but also highlights the need to investigate the implications of inhibiting multiple SRC family members.

Visualizing the Cellular Context: A Relevant Signaling Pathway

Many of the kinases profiled are key components of critical signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding where an inhibitor acts within these pathways is crucial for predicting its biological effects.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Integrins Integrins Integrins->SRC RAS RAS SRC->RAS PI3K PI3K SRC->PI3K STAT3 STAT3 SRC->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Simplified SRC signaling pathway.

This diagram illustrates how SRC acts as a central node, integrating signals from various cell surface receptors to activate downstream pathways like RAS/MAPK and PI3K/AKT. The hypothetical activity of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride against SRC suggests it could modulate these critical cellular processes.

Conclusion and Future Directions

The comprehensive profiling of a novel kinase inhibitor is a multi-faceted process that requires careful experimental design and data interpretation. Through a combination of broad biochemical screening and targeted cellular assays, researchers can build a detailed picture of a compound's selectivity and potential biological effects.

For our hypothetical compound, 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride, the data suggests it is a potent inhibitor of SRC and ABL kinases with a degree of selectivity. The next steps in its development would involve:

  • Cellular Assays: Confirming its inhibitory activity on SRC and ABL phosphorylation in relevant cancer cell lines.

  • Broader Kinome Scan: Expanding the biochemical screen to a larger panel of kinases (e.g., >400 kinases) to identify any other potential off-targets.

  • In Vivo Studies: Evaluating its efficacy and safety in preclinical animal models of diseases driven by SRC or ABL activity, such as certain leukemias or solid tumors.

By following a systematic and rigorous approach to cross-reactivity testing, researchers can make informed decisions about the future development of novel kinase inhibitors, ultimately accelerating the discovery of new and effective medicines.

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